Product packaging for Jangomolide(Cat. No.:CAS No. 93767-25-0)

Jangomolide

Cat. No.: B1155115
CAS No.: 93767-25-0
M. Wt: 468.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Jangomolide is a steroid lactone.
This compound is a natural product found in Flacourtia jangomas with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H28O8 B1155115 Jangomolide CAS No. 93767-25-0

Properties

IUPAC Name

19-(furan-3-yl)-9,9,13,20-tetramethyl-6,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-3-ene-5,12,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O8/c1-22(2)15-11-16(27)24(4)14(25(15)9-6-17(28)31-21(25)34-22)5-8-23(3)18(13-7-10-30-12-13)32-20(29)19-26(23,24)33-19/h6-7,9-10,12,14-15,18-19,21H,5,8,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYPFSBYGJYBBBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C24C=CC(=O)OC4O1)CCC5(C36C(O6)C(=O)OC5C7=COC=C7)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601098353
Record name 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93767-25-0
Record name 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93767-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 13H,14aH-Oxireno[d]pyrano[2′,3′:3,3a]isobenzofuro[5,4-f][2]benzopyran-4,6,13(2H,5aH)-trione, 8-(3-furanyl)-2a,3,4a,8,8a,9,10,10a-octahydro-2,2,4a,8a-tetramethyl-, (2aR,4aR,4bR,5aS,8S,8aS,10aR,10bS,14aR)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601098353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Jangomolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a naturally occurring limonoid isolated from Flacourtia jangomas, has been identified as a molecule of interest within the broader context of the therapeutic potential of natural products. While comprehensive mechanistic studies on the purified compound are limited, preliminary data and predictive studies suggest potential bioactivities, including anticancer properties and enzyme inhibition. This technical guide synthesizes the currently available information on this compound, outlines relevant experimental protocols for its further investigation, and provides a framework for future research into its precise mechanism of action.

Introduction

This compound is a limonoid, a class of chemically diverse tetranortriterpenoids found in many plant families and known for their wide range of biological activities. It was first isolated from the plant Flacourtia jangomas (Lour.) Raeusch., a species used in traditional medicine for various ailments. The chemical structure of this compound has been characterized, and its CAS number is 93767-25-0. While the extracts of Flacourtia jangomas have been reported to possess antioxidant, antimicrobial, and anticancer properties, the specific contribution and mechanism of action of this compound to these effects remain largely uncharacterized. This document aims to provide a detailed overview of the current knowledge and to propose a path forward for elucidating its molecular mechanisms.

Known and Predicted Biological Activities

Direct experimental evidence for the mechanism of action of isolated this compound is sparse. However, related research on Flacourtia jangomas extracts and computational studies provide some initial insights.

Anticancer Activity (Inference from Plant Extracts)

Studies on the n-butanolic extracts of Flacourtia jangomas fruits, which contain this compound, have demonstrated anticancer potential in in vivo models.[1] Treatment with these extracts led to the normalization of hematological profiles in tumor-bearing mice, suggesting a potential cytotoxic or antiproliferative effect against cancer cells.[1] It is important to note that these studies were conducted with a crude extract, and the specific activity of this compound has not been isolated. Limonoids as a class have been reported to possess anticancer properties, suggesting that this compound may contribute to the observed effects.

Predicted CYP3A4 Inhibition

A virtual screening study utilizing a deep-learning classifier identified this compound as a potential inhibitor of Cytochrome P450 3A4 (CYP3A4). This prediction suggests that this compound may have a role in drug metabolism and could be investigated for its potential in modulating the pharmacokinetics of co-administered drugs. However, this finding is based on computational modeling and awaits experimental validation.

Proposed Areas for Mechanistic Investigation

Given the limited direct evidence, a systematic investigation into the mechanism of action of this compound is warranted. Based on the activities of other limonoids and the preliminary data, the following areas are proposed for focused research.

Anticancer Mechanism of Action
  • Cytotoxicity and Apoptosis Induction: Initial studies should focus on determining the cytotoxic effects of purified this compound on various cancer cell lines. Subsequent experiments can investigate the induction of apoptosis through assays such as Annexin V/PI staining, caspase activation assays, and analysis of pro- and anti-apoptotic protein expression (e.g., Bcl-2 family proteins).

  • Cell Cycle Analysis: Investigating the effect of this compound on cell cycle progression in cancer cells can reveal potential targets in the cell division machinery.

  • Signaling Pathway Modulation: Key oncogenic signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB should be investigated to determine if they are modulated by this compound.

Validation of CYP3A4 Inhibition
  • In Vitro Enzyme Inhibition Assays: The predicted inhibition of CYP3A4 should be validated using in vitro assays with human liver microsomes or recombinant CYP3A4 enzymes. Determining the IC50 value will provide quantitative evidence of its inhibitory potency.

Detailed Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of purified this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

CYP3A4 Inhibition Assay (Fluorometric)[2][3]
  • Reagent Preparation: Prepare a reaction buffer, a solution of human liver microsomes (or recombinant CYP3A4), a fluorogenic CYP3A4 substrate, and a range of this compound concentrations.

  • Reaction Initiation: In a 96-well plate, combine the microsomes, this compound (or vehicle control), and buffer. Pre-incubate at 37°C.

  • Start Reaction: Initiate the reaction by adding the NADPH generating system and the fluorogenic substrate.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis: Calculate the rate of reaction for each this compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay (Antioxidant Activity)[4][5][6][7][8]
  • Sample Preparation: Prepare different concentrations of this compound in a suitable solvent (e.g., methanol).

  • Reaction Mixture: In a 96-well plate, add 100 µL of each this compound concentration to 100 µL of a 0.1 mM DPPH solution in methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: (A_control - A_sample) / A_control * 100. Determine the IC50 value.

Antimicrobial Susceptibility Testing (Disc Diffusion Method)[9][10][11][12][13]
  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Plate Inoculation: Uniformly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disc Application: Impregnate sterile paper discs with a known concentration of this compound and place them on the agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around the disc. The size of the zone indicates the antimicrobial activity.

Data Presentation

As quantitative data for this compound becomes available through the aforementioned experimental protocols, it should be summarized in clearly structured tables for easy comparison.

Table 1: Predicted and Potential Biological Activities of this compound

ActivityMethodTargetPredicted/Observed EffectQuantitative Data (IC50/EC50)Reference
CYP3A4 InhibitionVirtual ScreeningCYP3A4Potential InhibitorNot Experimentally Determined(Virtual Screening Study)
AnticancerIn vivo (extract)Cancer CellsReduced tumor burden (inferred)Not Determined for pure compound[1]

Visualizations of Proposed Experimental Workflows and Signaling Pathways

To guide future research, the following diagrams illustrate key experimental workflows and a hypothetical signaling pathway for investigation.

experimental_workflow_cytotoxicity start Start: Purified this compound cell_lines Select Cancer Cell Lines start->cell_lines mtt_assay Perform MTT Assay (24, 48, 72h) cell_lines->mtt_assay ic50 Determine IC50 Value mtt_assay->ic50 apoptosis Investigate Apoptosis (Annexin V/PI, Caspase Assay) ic50->apoptosis cell_cycle Analyze Cell Cycle (Flow Cytometry) ic50->cell_cycle end Conclusion: Cytotoxic Mechanism apoptosis->end cell_cycle->end

Caption: Workflow for Investigating the Cytotoxicity of this compound.

hypothetical_signaling_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits? CellMembrane Cell Membrane Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

References

A Technical Guide to the Discovery and Isolation of Novel Polyketides from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The genus Streptomyces is a cornerstone of natural product discovery, renowned for its prolific production of a wide array of secondary metabolites with significant therapeutic potential. These bacteria are a primary source of antibiotics, as well as anticancer, antifungal, and immunosuppressive agents. The discovery of novel bioactive compounds from Streptomyces remains a critical endeavor in the face of rising antimicrobial resistance and the need for new therapeutic modalities. This guide provides a comprehensive technical overview of the methodologies involved in the discovery and isolation of novel polyketides, a major class of secondary metabolites from Streptomyces sp. While this document is framed as a general guide, it provides the detailed workflows and protocols that would be applied to the discovery of a specific, novel molecule.

I. Discovery Workflow: From Environmental Sample to Bioactive Hit

The initial phase of discovery focuses on the isolation of promising Streptomyces strains and the identification of bioactive compounds they produce.

Experimental Protocol 1: Isolation of Streptomyces sp. from Environmental Samples
  • Sample Collection : Aseptically collect soil or sediment samples from unique and underexplored environments to increase the likelihood of isolating novel strains.

  • Sample Pre-treatment : Air-dry the collected samples at 28°C for 7-10 days. This step helps to reduce the population of non-spore-forming bacteria and fungi.

  • Serial Dilution and Plating :

    • Suspend 1 gram of the dried soil sample in 9 mL of sterile distilled water and vortex thoroughly.

    • Perform a serial dilution series down to 10⁻⁴.

    • Plate 100 µL of the final dilutions onto selective media, such as Humic Acid-Vitamin Agar or Starch Casein Agar, supplemented with antifungal agents like cycloheximide.

  • Incubation and Selection : Incubate the plates at 28-30°C for 10-14 days. Select colonies with the characteristic chalky, filamentous morphology of Streptomyces.

  • Purification : Streak the selected colonies onto fresh agar plates to obtain pure cultures.

Experimental Protocol 2: Screening for Bioactivity
  • Primary Screening (Agar Plug Method) :

    • Culture the purified Streptomyces isolates on a suitable production medium (e.g., ISP2 agar) for 7-10 days.

    • Cut agar plugs (6 mm diameter) from the mature culture plates.

    • Place the agar plugs onto a lawn of a test pathogen (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) seeded on Mueller-Hinton agar.

    • Incubate at the optimal temperature for the test pathogen for 18-24 hours.

    • Measure the diameter of the zone of inhibition around the agar plug.

  • Secondary Screening (Broth Microdilution) :

    • Inoculate promising Streptomyces isolates into a liquid production medium and incubate with shaking for 7-14 days.

    • Centrifuge the culture broth to separate the supernatant and mycelium.

    • Perform a solvent extraction of the supernatant and/or mycelium (e.g., with ethyl acetate).

    • Evaporate the solvent and resuspend the crude extract in a suitable solvent (e.g., DMSO).

    • Determine the Minimum Inhibitory Concentration (MIC) of the crude extract against a panel of test organisms using a broth microdilution assay.

Diagram 1: Workflow for Discovery of Bioactive Streptomyces

Discovery_Workflow cluster_isolation Strain Isolation cluster_screening Bioactivity Screening s1 Environmental Sample s2 Sample Pre-treatment s1->s2 s3 Serial Dilution & Plating s2->s3 s4 Incubation & Selection s3->s4 s5 Pure Culture s4->s5 p1 Primary Screening (Agar Plug) s5->p1 p2 Secondary Screening (Broth Microdilution) p1->p2 p3 Bioactive Hit p2->p3

Caption: A flowchart illustrating the process from environmental sample to the identification of a bioactive Streptomyces strain.

II. Isolation and Purification of the Novel Compound

Once a bioactive hit is confirmed, the next phase involves the purification of the active compound through a series of chromatographic steps.

Experimental Protocol 3: Large-Scale Fermentation and Extraction
  • Seed Culture : Inoculate a loopful of the pure Streptomyces culture into a seed medium and incubate at 28°C with shaking at 200 rpm for 48 hours.

  • Production Culture : Transfer the seed culture (5-10% v/v) into a larger volume of production medium. Incubate for 7-14 days under the same conditions.

  • Harvesting : Separate the culture broth into supernatant and mycelial biomass by centrifugation or filtration.

  • Extraction :

    • Supernatant : Extract the supernatant with an equal volume of an immiscible organic solvent like ethyl acetate three times.

    • Mycelium : Extract the mycelial cake with a polar solvent like methanol or acetone, followed by partitioning with ethyl acetate.

    • Combine the organic extracts and evaporate under reduced pressure to yield the crude extract.

Experimental Protocol 4: Bioassay-Guided Fractionation
  • Initial Fractionation (Column Chromatography) :

    • Subject the crude extract to silica gel column chromatography.

    • Elute the column with a stepwise gradient of solvents with increasing polarity (e.g., hexane -> ethyl acetate -> methanol).

    • Collect fractions and test each for bioactivity using the previously established assay.

  • Further Purification (HPLC) :

    • Pool the active fractions and concentrate them.

    • Subject the concentrated active fraction to High-Performance Liquid Chromatography (HPLC), typically using a reverse-phase column (e.g., C18).

    • Use a gradient of water and an organic solvent (e.g., acetonitrile or methanol) as the mobile phase.

    • Collect the separated peaks and test each for bioactivity.

    • Repeat the HPLC purification with different solvent systems or columns until a pure compound is obtained, as determined by a single peak in the chromatogram.

Diagram 2: Bioassay-Guided Isolation Workflow

Isolation_Workflow start Crude Extract cc Silica Gel Column Chromatography start->cc bioassay1 Bioassay of Fractions cc->bioassay1 pool Pool Active Fractions bioassay1->pool Active inactive Inactive Fractions bioassay1->inactive Inactive hplc Reverse-Phase HPLC pool->hplc bioassay2 Bioassay of Peaks hplc->bioassay2 pure Pure Compound bioassay2->pure Active

Caption: A schematic of the bioassay-guided fractionation process for purifying a bioactive compound.

III. Data Presentation: Quantitative Analysis

Clear and concise presentation of quantitative data is crucial for evaluating the outcomes of the discovery and isolation process.

Table 1: Bioactivity Screening of Streptomyces Isolates

Isolate ID Source Test Pathogen Zone of Inhibition (mm)
STR-001 Soil S. aureus 15
STR-002 Sediment S. aureus 0
STR-003 Soil S. aureus 25
STR-003 Soil E. coli 8

| STR-004 | Soil | C. albicans | 12 |

Table 2: Bioassay-Guided Fractionation of STR-003 Crude Extract

Fraction ID Chromatographic Step Yield (mg) MIC against S. aureus (µg/mL)
Crude Extract - 1200 128
F1-F5 Silica Gel (Hexane) 350 >256
F6-F8 Silica Gel (EtOAc) 450 32
F9-F12 Silica Gel (Methanol) 200 >256
Peak 1 HPLC (C18) 25 4
Peak 2 HPLC (C18) 15 64

| Peak 3 | HPLC (C18) | 30 | >256 |

Table 3: Physicochemical and Spectroscopic Data for the Purified Compound

Property Value
Molecular Formula C₂₅H₃₅NO₇
Molecular Weight 461.55
UV λmax (nm) 230, 285
¹H NMR (CDCl₃, 500 MHz) δ 7.25 (d, J=8.5 Hz, 2H), ...
¹³C NMR (CDCl₃, 125 MHz) δ 172.5, 168.0, ...

| HR-ESI-MS [M+H]⁺ | m/z 462.2435 (calcd. 462.2432) |

A Comprehensive Technical Guide on the Anti-Inflammatory Properties of Jasmonates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory properties of jasmonates, a class of lipid-derived signaling molecules found in plants. Given the user's interest in "Jangomolide," it is highly probable that this was a misspelling of "Jasmonate," as the scientific literature extensively documents the anti-inflammatory activities of jasmonates, particularly methyl jasmonate (MeJA), while "this compound" does not yield specific scientific results. This guide will focus on the known anti-inflammatory effects, molecular targets, and experimental validation of jasmonates and their derivatives.

Jasmonates, structurally similar to prostaglandins, have emerged as promising anti-inflammatory agents.[1][2] Their therapeutic potential stems from their ability to modulate key inflammatory pathways, thereby reducing the production of pro-inflammatory mediators.[1][3]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory efficacy of jasmonates has been quantified in various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of their potency.

Table 1: In Vitro Anti-Inflammatory Activity of Jasmonate Derivatives

CompoundCell LineInflammatory StimulusMeasured MediatorIC50 / ConcentrationReference
Methyl Jasmonate (MJ)RAW 264.7Lipopolysaccharide (LPS)Nitric Oxide (NO), IL-6, TNF-α50 and 100 µM[1]
Methyl 4,5-didehydrojasmonate (DHJM)RAW 264.7Lipopolysaccharide (LPS)Not specified6.25, 12.5, 25, and 50 µM[1]
α-haloenone jasmonates (7, 9, 13, 15)RAW 264.7Lipopolysaccharide (LPS)NO, IL-6, TNF-αMore potent than PGA1, PGA2[3]
12-oxo-phytodienoic acidNot specifiedNot specifiedURAT1 inhibition15.9 µM[4]

Table 2: In Vivo Anti-Inflammatory Activity of Methyl Jasmonate

Animal ModelInflammatory AgentTreatmentDosageEffectReference
RatsCarrageenanMethyl Jasmonate (i.p.)25-100 mg/kgSignificant reduction in paw edema
RatsCarrageenanMethyl Jasmonate (i.p.)100 mg/kg69.81% inhibition of paw edema

Molecular Targets and Signaling Pathways

The anti-inflammatory effects of jasmonates are primarily attributed to their interaction with key signaling pathways involved in the inflammatory response. The most well-documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα.[7] Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[5]

Methyl jasmonate has been shown to attenuate the degradation of IκBα and inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB in LPS-stimulated cells.[5] This action effectively blocks the downstream expression of NF-κB target genes.

NF_kB_Inhibition_by_Jasmonates cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IkBa IKK->IkBa phosphorylates NFkB_complex p65/IkBa p65 p65 p65_n p65 p65->p65_n translocates NFkB_complex->p65 releases Jasmonates Jasmonates Jasmonates->IKK inhibits DNA DNA p65_n->DNA binds Pro_inflammatory_genes Pro-inflammatory Genes (TNF-a, IL-6, COX-2) DNA->Pro_inflammatory_genes transcribes

Inhibition of the NF-κB signaling pathway by Jasmonates.
Downregulation of COX-2 and iNOS Expression

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and nitric oxide, respectively.[8][9] The expression of both enzymes is largely regulated by the NF-κB pathway. By inhibiting NF-κB, jasmonates effectively downregulate the expression of COX-2 and iNOS, leading to a reduction in the production of these pro-inflammatory mediators.[6]

Experimental_Workflow_Jasmonate_Anti_inflammatory_Assay Start Start Cell_Culture RAW 264.7 Macrophage Culture Start->Cell_Culture Jasmonate_Treatment Pre-treatment with Jasmonate Derivatives Cell_Culture->Jasmonate_Treatment LPS_Stimulation Stimulation with LPS Jasmonate_Treatment->LPS_Stimulation Incubation Incubation LPS_Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis Cell Lysis Incubation->Cell_Lysis NO_Assay Nitric Oxide (NO) Measurement (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Cytokine (TNF-a, IL-6) Measurement (ELISA) Supernatant_Collection->Cytokine_Assay Western_Blot Protein Expression Analysis (COX-2, iNOS, p-p65, IkBa) (Western Blot) Cell_Lysis->Western_Blot End End

Workflow for in vitro anti-inflammatory assays of Jasmonates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the anti-inflammatory properties of jasmonates.

In Vitro Anti-inflammatory Assay using LPS-stimulated RAW 264.7 Macrophages

This assay is widely used to screen for compounds with anti-inflammatory activity by measuring their ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Treatment:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Procedure:

    • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 4 hours.[10]

    • Pre-treat the cells with various concentrations of jasmonate derivatives for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 22-24 hours.[10][11]

2. Measurement of Nitric Oxide (NO) Production:

  • Method: Griess Reagent assay.

  • Procedure:

    • After incubation, collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA).

  • Procedure:

    • Collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.[10]

4. Western Blot Analysis for Protein Expression (COX-2, iNOS, p-p65, IκBα):

  • Procedure:

    • After treatment, lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for COX-2, iNOS, phosphorylated p65, and IκBα.

    • Use a secondary antibody conjugated to horseradish peroxidase and detect the protein bands using a chemiluminescence detection system.[11]

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[2]

1. Animals:

  • Species: Wistar or Sprague-Dawley rats.

  • Housing: Animals are housed under standard laboratory conditions with free access to food and water.

2. Experimental Procedure:

  • Groups:

    • Control group (vehicle).

    • Positive control group (e.g., indomethacin or diclofenac).

    • Test groups (different doses of jasmonates).

  • Administration: Administer the test compounds (jasmonates) and control drugs intraperitoneally (i.p.) or orally 30-60 minutes before inducing inflammation.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[12][13] The left hind paw can be injected with saline as a control.[2]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[12][14]

    • The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Carrageenan_Paw_Edema_Workflow Start Start Animal_Acclimatization Acclimatize Rats Start->Animal_Acclimatization Grouping Divide into Control and Test Groups Animal_Acclimatization->Grouping Baseline_Measurement Measure Baseline Paw Volume Grouping->Baseline_Measurement Drug_Administration Administer Jasmonates or Vehicle Baseline_Measurement->Drug_Administration Carrageenan_Injection Inject Carrageenan into Hind Paw Drug_Administration->Carrageenan_Injection Time_Intervals Measure Paw Volume at 1, 2, 3, 4 hours Carrageenan_Injection->Time_Intervals Data_Analysis Calculate Percentage Inhibition of Edema Time_Intervals->Data_Analysis End End Data_Analysis->End

Workflow for the Carrageenan-Induced Paw Edema Assay.

References

Spectroscopic Data of Jangomolide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide is a naturally occurring limonoid, a class of highly oxygenated terpenoids, first isolated from the plant Flacourtia jangomas. The structural elucidation of such complex natural products relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the expected spectroscopic data for this compound based on its known chemical structure. While the original experimental data from the primary literature is not widely available in public databases, this document presents predicted data and generalized experimental protocols to aid researchers in the identification and characterization of this compound and related compounds.

Chemical Structure

Systematic Name: (3aR,4R,5R,6aS,10aR,10bR,12aR)-10a-(furan-3-yl)-3,3,6a,8,10b-pentamethyl-2,3,3a,4,5,6,6a,10,10a,10b,11,12-dodecahydro-1H-5,12a-epoxyoxireno[4',5']benzo[1',2':4,5]cyclodeca[1,2-b]furan-7,9(8H)-dione Molecular Formula: C₂₆H₂₈O₈ Molecular Weight: 468.50 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure. These values are estimations and may vary slightly from experimental results depending on the specific conditions used for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Expected Proton Environment)
~7.4m2HFuran ring protons
~6.4m1HFuran ring proton
~5.5 - 6.0m1HOlefinic proton
~4.0 - 5.0m3HProtons adjacent to oxygen (e.g., lactone, ether)
~2.0 - 3.5mMultipleAliphatic and allylic protons
~0.8 - 1.5s, dMultipleMethyl protons

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment (Expected Carbon Environment)
> 170CLactone/Ester carbonyl carbons
~160CKetone carbonyl carbon
~140 - 145CHFuran ring carbons
~120 - 140C, CHOlefinic carbons
~110CHFuran ring carbon
~70 - 90C, CHCarbons bonded to oxygen (lactone, ether, epoxide)
~20 - 60C, CH, CH₂Aliphatic carbons
~15 - 30CH₃Methyl carbons
Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

m/z (Mass-to-Charge Ratio)Ion TypeInterpretation
468.1784[M]⁺Molecular ion (for C₂₆H₂₈O₈)
469.1863[M+H]⁺Protonated molecular ion
491.1682[M+Na]⁺Sodiated molecular ion
< 468-Fragmentation ions resulting from losses of functional groups (e.g., H₂O, CO, CO₂, furan ring fragments)
Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~3100MediumC-H stretch (furan)
~2950StrongC-H stretch (aliphatic)
~1770StrongC=O stretch (γ-lactone)
~1740StrongC=O stretch (δ-lactone/ester)
~1710StrongC=O stretch (ketone)
~1650MediumC=C stretch (alkene)
~1270StrongC-O stretch (lactone/ester)
~1100StrongC-O stretch (ether)
~875MediumC-H bend (furan)

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments used in the characterization of a natural product like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations).

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds (¹H-¹³C long-range correlations).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental formula, and to gain insight into the molecular structure through fragmentation patterns.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition:

  • Full Scan MS: Acquire a full scan mass spectrum in both positive and negative ion modes to determine the accurate mass of the molecular ion. This allows for the calculation of the elemental formula.

  • Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides valuable structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

Sample Preparation:

  • Thin Film: Dissolve a small amount of this compound in a volatile solvent (e.g., chloroform or dichloromethane), deposit the solution onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.

  • KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

  • Place the sample in the spectrometer and record the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a novel natural product like this compound.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Plant Material (Flacourtia jangomas) Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Pure_Compound Isolated this compound Chromatography->Pure_Compound MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Pure_Compound->MS IR Infrared (IR) Spectroscopy - Functional Groups Pure_Compound->IR NMR NMR Spectroscopy (1D & 2D) - C-H Framework Pure_Compound->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Structure_Confirmation Structure Confirmation Structure_Proposal->Structure_Confirmation

Caption: Workflow for the isolation and structural elucidation of a natural product.

Conclusion

A Technical Guide to the Biosynthesis of Jangomolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research indicating Jangomolide as a product of actinomycetes is incorrect. This guide provides a comprehensive overview of this compound biosynthesis based on its confirmed origin as a secondary metabolite from the plant Flacourtia jangomas. The proposed biosynthetic pathway is based on established principles of limonoid and steroid lactone biosynthesis in plants, as the specific pathway in F. jangomas has not been fully elucidated in published literature.

Introduction: this compound and its Origin

This compound is a naturally occurring bioactive compound first isolated from Flacourtia jangomas, a plant in the Salicaceae family.[1][2][3][4] It is classified as a limonoid, a group of structurally complex triterpenoid-derived natural products.[1][2] Some databases also classify it as a steroid lactone due to its core structure. Limonoids are known for a wide range of biological activities, and research into their biosynthesis is crucial for potential biotechnological production and the development of new therapeutic agents.[5][6][7]

Chemical Structure of this compound

The chemical structure of this compound is characterized by a complex, highly oxygenated tetracyclic triterpenoid core.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₆H₂₈O₈
Molecular Weight468.50 g/mol
CAS Number93767-25-0
ClassLimonoid, Steroid Lactone

Source:[2]

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow the general pathway of limonoid biosynthesis in plants, which originates from the mevalonate (MVA) pathway. This pathway provides the fundamental building blocks for all terpenoids.

Early Stages: From Mevalonate to 2,3-Oxidosqualene

The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) via the MVA pathway. These five-carbon units are sequentially condensed to form the 30-carbon precursor, 2,3-oxidosqualene. This initial phase is a common route for the synthesis of all triterpenoids and steroids in plants.[5][8]

Early_Terpenoid_Biosynthesis Acetyl-CoA Acetyl-CoA Mevalonate Mevalonate Acetyl-CoA->Mevalonate IPP/DMAPP IPP/DMAPP Mevalonate->IPP/DMAPP Geranyl PP Geranyl PP IPP/DMAPP->Geranyl PP Farnesyl PP Farnesyl PP Geranyl PP->Farnesyl PP Squalene Squalene Farnesyl PP->Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene

Figure 1: Early steps of the terpenoid biosynthesis pathway leading to 2,3-oxidosqualene.

Formation of the Protolimonoid Scaffold

The linear 2,3-oxidosqualene is then cyclized by an oxidosqualene cyclase (OSC) to form a tetracyclic triterpenoid scaffold. In limonoid biosynthesis, this is typically a tirucallol or euphol-type cation, which then undergoes rearrangement to form the protolimonoid precursor.[8] Recent studies have identified that the initial steps of limonoid biosynthesis lead to the formation of melianol.[6][7]

Oxidative Modifications and Rearrangements

Following the formation of the initial protolimonoid, a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), and rearrangements occur.[5][9] These modifications are responsible for the vast structural diversity of limonoids. For this compound, these steps would involve the introduction of ketone and hydroxyl groups, as well as the formation of the characteristic lactone ring.

Furan Ring Formation

A key step in the biosynthesis of many limonoids is the formation of a furan ring from the side chain of the triterpenoid precursor.[7] This process involves the loss of four carbon atoms.

Late-Stage Tailoring Reactions

The final steps in the biosynthesis of this compound likely involve further tailoring reactions, such as glycosylation, acylation, or methylation, to yield the final natural product. These reactions are catalyzed by a variety of enzymes, including glycosyltransferases (GTs) and acyltransferases.

The following diagram illustrates a putative biosynthetic pathway for this compound, based on the general principles of limonoid biosynthesis.

Jangomolide_Biosynthesis cluster_early Early Pathway cluster_modifications Core Modifications cluster_late Late-Stage Tailoring 2,3-Oxidosqualene 2,3-Oxidosqualene Protolimonoid Scaffold Protolimonoid Scaffold 2,3-Oxidosqualene->Protolimonoid Scaffold Oxidosqualene Cyclase Oxidative Modifications Oxidative Modifications Protolimonoid Scaffold->Oxidative Modifications CYP450s Lactone Formation Lactone Formation Oxidative Modifications->Lactone Formation Furan Ring Formation Furan Ring Formation Lactone Formation->Furan Ring Formation Intermediate Limonoid Intermediate Limonoid Furan Ring Formation->Intermediate Limonoid This compound This compound Intermediate Limonoid->this compound Tailoring Enzymes (e.g., GTs)

Figure 2: Proposed biosynthetic pathway of this compound.

Key Enzymes in Limonoid Biosynthesis

While the specific enzymes for this compound biosynthesis are unknown, research on other limonoids has identified key enzyme families.

Table 2: Key Enzyme Families in Limonoid Biosynthesis

Enzyme FamilyFunctionExample from Literature
Oxidosqualene Cyclases (OSCs)Catalyze the cyclization of 2,3-oxidosqualene to form the initial triterpenoid scaffold.Identified in Melia azedarach and Citrus sinensis for melianol biosynthesis.[5][6]
Cytochrome P450s (CYP450s)Responsible for a wide range of oxidative modifications, including hydroxylations and epoxidations.Implicated in limonoid biosynthesis in Azadirachta indica and Citrus grandis.[5]
UDP-glycosyltransferases (UGTs)Catalyze the transfer of sugar moieties to the limonoid core.A limonoid UGT has been characterized from Citrus unshiu.[5]
AcyltransferasesTransfer acyl groups to the limonoid scaffold.Putative involvement based on the structures of various limonoids.

Experimental Protocols for Elucidating Biosynthetic Pathways in Plants

The elucidation of natural product biosynthetic pathways in plants is a complex process that typically involves a combination of genomic, transcriptomic, and biochemical approaches.

Transcriptome Analysis and Gene Discovery

A common strategy is to compare the transcriptomes of high-producing and low-producing plant tissues or varieties to identify candidate genes that are co-expressed with the target compound.[9][10]

Transcriptome_Workflow High-producing Tissue High-producing Tissue RNA Sequencing RNA Sequencing High-producing Tissue->RNA Sequencing Differential Gene Expression Analysis Differential Gene Expression Analysis RNA Sequencing->Differential Gene Expression Analysis Low-producing Tissue Low-producing Tissue Low-producing Tissue->RNA Sequencing Candidate Gene Identification Candidate Gene Identification Differential Gene Expression Analysis->Candidate Gene Identification Functional Characterization Functional Characterization Candidate Gene Identification->Functional Characterization

References

Jangomolide: A Technical Overview of its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Jangomolide, a novel limonoid natural product, was first isolated from the plant Flacourtia jangomas. This technical guide provides a comprehensive overview of the molecular structure and chemical formula of this compound. Due to the limited publicly available data, this document primarily focuses on the foundational chemical information and outlines the general methodologies relevant to its study. Further research is required to elucidate its biological activities, mechanism of action, and potential therapeutic applications.

Molecular Structure and Chemical Formula

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C₂₆H₂₈O₈[1]
Molecular Weight 468.50 g/mol
Class Limonoid[1]
Source Organism Flacourtia jangomas[1]

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are not extensively documented in readily accessible literature. However, based on the general procedures for isolating natural products of its class, a probable workflow can be outlined.

General Isolation Workflow

The isolation of this compound from Flacourtia jangomas would typically involve a multi-step process combining extraction and chromatography.

experimental_workflow plant_material Dried & Powdered Plant Material (Flacourtia jangomas) extraction Solvent Extraction (e.g., Methanol, Ethanol) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract partitioning Solvent-Solvent Partitioning (e.g., Hexane, Ethyl Acetate) crude_extract->partitioning fractionation Column Chromatography (Silica Gel) partitioning->fractionation fractions Fractions fractionation->fractions hplc High-Performance Liquid Chromatography (HPLC) fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

A more detailed protocol would specify the exact solvents, column materials, and chromatographic conditions, which would have been detailed in the original 1984 publication.

Spectroscopic Data for Structural Elucidation

The definitive structure of this compound would have been determined using a combination of spectroscopic techniques. While the specific spectral data from the original publication is not currently available, the following represents the types of data that would be essential for its characterization.

Table 2: Required Spectroscopic Data for this compound

Spectroscopic TechniqueInformation Provided
¹H NMR Proton environment and connectivity
¹³C NMR Carbon skeleton and functional groups
Mass Spectrometry (MS) Molecular weight and fragmentation pattern
Infrared (IR) Spectroscopy Presence of specific functional groups
X-ray Crystallography Absolute stereochemistry and 3D structure

The lack of publicly accessible ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound significantly hinders a detailed structural discussion and confirmation.

Biological Activity and Mechanism of Action

As of the latest available information, there are no published studies detailing the biological activity, potential therapeutic effects, or the mechanism of action of isolated this compound. The biological activities reported for the source plant, Flacourtia jangomas, are attributed to a mixture of its phytochemical constituents, and the specific contribution of this compound remains unknown.

Future Directions

To fully understand the potential of this compound as a lead compound in drug discovery, several critical research steps are necessary.

logical_relationship re_isolation Re-isolation or Total Synthesis structural_confirmation Full Spectroscopic Characterization re_isolation->structural_confirmation bioassays In Vitro & In Vivo Biological Screening structural_confirmation->bioassays moa_studies Mechanism of Action Studies bioassays->moa_studies sar_studies Structure-Activity Relationship Studies moa_studies->sar_studies lead_optimization Lead Optimization sar_studies->lead_optimization

Caption: Logical progression for future this compound research.

The initial and most critical step is to either re-isolate this compound from Flacourtia jangomas or achieve its total synthesis to obtain sufficient quantities for comprehensive studies. This would be followed by a full suite of biological assays to screen for activities such as anticancer, anti-inflammatory, or antimicrobial effects. Subsequent mechanism of action and structure-activity relationship studies would then pave the way for its potential development as a therapeutic agent.

Conclusion

This compound remains a poorly characterized natural product with a known chemical formula and molecular structure class. The lack of detailed experimental data and biological studies presents a significant gap in the scientific literature. This guide serves to consolidate the currently available information and to highlight the necessary future research required to unlock the full scientific and therapeutic potential of this novel limonoid. Researchers are encouraged to seek out the original 1984 publication for foundational data and to pursue further investigation into this intriguing natural product.

References

A Technical Guide to the In-Vitro and In-Vivo Effects of Jangomolide-Containing Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide summarizes the current scientific understanding of the biological effects of extracts from Flacourtia jangomas, a plant known to contain Jangomolide. To date, publicly available research on the specific effects of isolated this compound is limited. The data presented herein are derived from studies on plant extracts, and the observed activities are the result of the combined effects of all phytochemicals present, including but not limited to this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring limonoid found in the plant Flacourtia jangomas.[1] This plant has a history of use in traditional medicine for treating various ailments, including inflammation, pain, and diabetes.[2] Scientific investigations into the pharmacological properties of F. jangomas extracts have revealed a range of biological activities, which are attributed to its diverse phytochemical constituents, including this compound.[2] This guide provides a detailed overview of the in-vitro and in-vivo studies conducted on these extracts, with a focus on quantitative data and experimental methodologies.

In-Vitro Studies

Extracts from Flacourtia jangomas, particularly the chloroform-soluble fraction of the seed extract (SFJC), have demonstrated notable antioxidant, thrombolytic, and anti-arthritic activities.[2][3]

Assay TypeExtract/FractionKey ParameterValueReference CompoundReference Value
Antioxidant (DPPH Radical Scavenging)SFJCIC5048.84 µg/mLAscorbic Acid21.77 µg/mL
Thrombolytic (Clot Lysis)SFJC% Lysis60.99 ± 2.28%Streptokinase72.89 ± 2.19%
Anti-arthritic (Protein Denaturation)PFJE% Inhibition74.28 ± 1.16% (at 500 µg/mL)--
Anti-arthritic (Protein Denaturation)SFJC% Inhibition79.25 ± 0.83% (at 500 µg/mL)--

PFJE: Ethyl acetate soluble fraction of fruit extract; SFJC: Chloroform soluble fraction of seed extract.[2]

A general workflow for the in-vitro analysis of F. jangomas extracts is outlined below.

G cluster_prep Plant Material Preparation cluster_assays In-Vitro Assays p1 Collection of F. jangomas fruits p2 Separation and drying of seeds p1->p2 p3 Grinding into fine powder p2->p3 p4 Methanolic Extraction p3->p4 p5 Solvent-solvent partitioning p4->p5 a1 DPPH Radical Scavenging Assay p5->a1 a2 Thrombolytic Assay p5->a2 a3 Anti-arthritic Assay p5->a3

Fig. 1: General workflow for in-vitro extract preparation and analysis.

1. DPPH Radical Scavenging Assay: [2]

  • Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Methodology:

    • Various concentrations of the plant extracts (20–100 μg/mL) were prepared.

    • Each concentration was mixed with 3.0 mL of a methanolic solution of DPPH (40 μg/mL).

    • The mixture was incubated in the dark.

    • The absorbance was measured at 517 nm using a UV spectrophotometer.

    • The percentage of radical scavenging activity was calculated, and the IC50 value was determined.

2. Thrombolytic Activity Assay: [2]

  • Principle: This assay evaluates the clot-dissolving potential of a substance.

  • Methodology:

    • Human blood samples were collected and allowed to clot in pre-weighed tubes.

    • The serum was removed, and the tubes with the clot were weighed again to determine the clot weight.

    • The plant extracts were added to the tubes containing the clots and incubated.

    • After incubation, the fluid was removed, and the tubes were weighed again to determine the remaining clot weight.

    • The percentage of clot lysis was calculated.

3. Anti-arthritic Activity (Protein Denaturation): [2]

  • Principle: This assay uses the inhibition of heat-induced protein denaturation as a model for anti-inflammatory activity.

  • Methodology:

    • A reaction mixture containing the plant extract and a protein solution (e.g., bovine serum albumin) was prepared.

    • The mixture was heated to induce protein denaturation.

    • The turbidity of the solution was measured spectrophotometrically.

    • The percentage inhibition of protein denaturation was calculated.

In-Vivo Studies

In-vivo studies on mice using extracts of F. jangomas have demonstrated analgesic, neuropharmacological, and hypoglycemic effects.[2]

Assay TypeExtract/FractionDoseEffect
Acute Oral ToxicityAll extractsUp to 1000 mg/kgNo signs of toxicity or mortality
Analgesic (Tail Immersion)SFJC600 mg/kg49.46% pain inhibition
Analgesic (Acetic Acid Writhing)SFJC600 mg/kg66.43% pain inhibition
Sedative (Thiopental-induced sleep)SFJCHigher doseSleep latency decreased to 4.18 ± 0.24 min
Sedative (Thiopental-induced sleep)SFJCHigher doseSleep duration increased to 85.20 ± 2.39 min
Hypoglycemic (Oral Glucose Tolerance)SFJC600 mg/kgBlood glucose reduced to 7.38 ± 0.44 mmoles/L

SFJC: Chloroform soluble fraction of seed extract.[2]

G cluster_prep Animal Preparation and Dosing cluster_assays In-Vivo Assays p1 Swiss albino mice p2 Acclimatization p1->p2 p3 Oral administration of extracts (200, 400, 600 mg/kg) p2->p3 a1 Analgesic Tests (Tail Immersion & Acetic Acid Writhing) p3->a1 a2 Neuropharmacological Screening (Locomotion & Motor Balance) p3->a2 a3 Thiopental-induced Sedation Assay p3->a3 a4 Oral Glucose Tolerance Test p3->a4

Fig. 2: General workflow for in-vivo pharmacological screening.

1. Acute Oral Toxicity Test: [2]

  • Principle: To determine the lethal dose 50 (LD50) and observe any signs of toxicity.

  • Methodology:

    • Mice were administered oral doses of the extracts up to 1000 mg/kg body weight.

    • Animals were observed for signs of toxicity, such as diarrhea, tremors, unconsciousness, and changes in skin, fur, or eyes, as well as for mortality over a specified period.

2. Analgesic Activity: [2]

  • Tail Immersion Test (Central Analgesic):

    • The tails of the mice (up to 5 cm) were immersed in a water bath at 55 ± 1°C.

    • The time taken for the mouse to withdraw its tail was recorded before and after the administration of the extract.

  • Acetic Acid-Induced Writhing Test (Peripheral Analgesic):

    • Mice were pre-treated with the extract.

    • An intraperitoneal injection of acetic acid was given to induce writhing (a stretching and constriction of the abdomen).

    • The number of writhes was counted for a specific period, and the percentage of inhibition was calculated.

3. Neuropharmacological Screening: [2]

  • Locomotion and Motor Balance:

    • Tests such as the open field test and rotarod test were used to assess spontaneous locomotor activity and motor coordination in mice after extract administration.

  • Thiopental-Induced Sedation:

    • Mice were treated with the extract, followed by an administration of a sleep-inducing dose of thiopental.

    • The time to the onset of sleep (sleep latency) and the total duration of sleep were recorded.

4. Oral Glucose Tolerance Test: [2]

  • Principle: To evaluate the effect of the extract on glucose metabolism.

  • Methodology:

    • Fasted mice were given an oral glucose load.

    • Blood glucose levels were measured at different time intervals after glucose administration in both control and extract-treated groups.

Potential Signaling Pathways

While specific studies on the signaling pathways modulated by isolated this compound are not yet available, the observed anti-inflammatory and analgesic effects of the F. jangomas extracts suggest potential interactions with common pain and inflammation pathways.

G cluster_pathway Inflammatory Cascade stimulus Inflammatory Stimulus (e.g., tissue injury, pathogens) pla2 Phospholipase A2 stimulus->pla2 activates This compound This compound-containing Extracts cox Cyclooxygenase (COX) This compound->cox Potential Inhibition pla2->cox leads to activation of prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation & Pain prostaglandins->inflammation

Fig. 3: Hypothetical anti-inflammatory signaling pathway.

The analgesic and anti-inflammatory activities may be mediated through the inhibition of enzymes like cyclooxygenase (COX) or by scavenging free radicals that contribute to the inflammatory response. Further research is required to elucidate the precise molecular targets and signaling pathways of this compound.

Conclusion

The available in-vitro and in-vivo data on extracts from Flacourtia jangomas indicate significant pharmacological potential, including antioxidant, anti-inflammatory, analgesic, and neuropharmacological effects. This compound, as a key constituent of this plant, is likely a major contributor to these activities. However, there is a clear need for future research to focus on the isolation of this compound and the characterization of its specific biological effects and mechanisms of action. Such studies will be crucial for validating its potential as a novel therapeutic agent.

References

A Comprehensive Review of Sanjuanolide Research: Synthesis, Biological Activity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The natural product Sanjuanolide, a prenylated chalcone, and its synthetic derivatives have emerged as promising scaffolds in the development of novel therapeutic agents. This review consolidates the current body of research on Sanjuanolide, with a particular focus on its synthesis, cytotoxic and anti-inflammatory activities, and the elucidation of its mechanism of action. This technical guide is intended to provide a comprehensive resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Quantitative Data Summary

The cytotoxic and anti-inflammatory activities of Sanjuanolide and its analogues have been evaluated across various studies. The following tables summarize the key quantitative data, primarily half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) values, to facilitate a comparative analysis of their potency.

Table 1: Cytotoxic Activity of Sanjuanolide and its Analogues against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
(±)-SanjuanolidePC-3Prostate Cancer17.5
(±)-SanjuanolideA375Melanoma13.1
(±)-SanjuanolidePANC-1Pancreatic Cancer> 20
(±)-SanjuanolideA549Lung Cancer> 20
(±)-SanjuanolideMDA-MB-231Breast Cancer> 20
Sanjoseolide (1)RBECholangiocarcinoma15.7[1]
Sanjoseolide (1)HCCC-9810Cholangiocarcinoma15.6[1]
Analogue 8eRBECholangiocarcinoma12.8[1]
Analogue 8eHCCC-9810Cholangiocarcinoma12.7[1]
Sanjuanolide DerivativesCRPC CellsCastration-Resistant Prostate Cancer< 20 (most compounds)[2]
Sanjuanolide DerivativesMIHA (normal hepatic)Normal> 100[2]
Sanjuanolide DerivativesWPMY-1 (normal prostatic)Normal> 100[2]

Table 2: Antibacterial Activity of Sanjuanolide and its Analogues

CompoundBacterial StrainGram TypeMIC (µg/mL)Reference
SanjuanolideStaphylococcus aureus CMCC 26003Gram-positive12.5
Analogue 4cStaphylococcus aureus CMCC 26003Gram-positive12.5
Analogue 4dStaphylococcus aureus CMCC 26003Gram-positive25

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the reviewed literature, enabling researchers to replicate and build upon these findings.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6][7]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6] The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Sanjuanolide or its derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol, or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[5][6]

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to correct for background absorbance.[5][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Cell cycle analysis is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10][11]

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of fluorescence is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound for a specific duration. Harvest both adherent and floating cells, wash with PBS, and count them.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping.[9][10] Incubate the cells for at least 30 minutes on ice for fixation.[10]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cells with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) to degrade RNA and ensure specific DNA staining.[10]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound. Collect both floating and adherent cells and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.[2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways and Logical Relationships

Research into the precise molecular mechanisms of Sanjuanolide is ongoing. However, studies on its derivative, S07, have provided initial insights into a potential signaling pathway in castration-resistant prostate cancer (CRPC) cells.[2] The proposed mechanism involves the induction of DNA damage, which subsequently activates a DNA damage response (DDR), leading to cell cycle arrest and apoptosis.

The following diagram illustrates the logical workflow of the proposed mechanism of action for the Sanjuanolide derivative S07.

Sanjuanolide_S07_Mechanism S07 Sanjuanolide Derivative S07 DNA_Damage DNA Damage S07->DNA_Damage triggers DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR provokes Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest DDR->Cell_Cycle_Arrest leads to Apoptosis Apoptosis DDR->Apoptosis induces Cell_Death CRPC Cell Death Cell_Cycle_Arrest->Cell_Death Apoptosis->Cell_Death

Proposed mechanism of action for Sanjuanolide derivative S07.

This diagram illustrates that the Sanjuanolide derivative S07 initiates a cascade of events starting with the induction of DNA damage. This damage, in turn, activates the DNA Damage Response (DDR) pathway. The activation of the DDR leads to two critical downstream effects: cell cycle arrest at the G2/M phase and the induction of programmed cell death, or apoptosis. Both of these outcomes ultimately contribute to the death of castration-resistant prostate cancer (CRPC) cells.[2]

Further research is necessary to elucidate the specific molecular players and intricate signaling networks involved in the Sanjuanolide-induced cellular responses. Identifying the direct molecular targets and the key components of the DDR pathway that are modulated by Sanjuanolide and its derivatives will be crucial for their future development as clinical candidates.

References

Methodological & Application

Application of Yamaguchi Macrolactonization in Complex Natural Product Synthesis: A Case Study on (–)-Enigmazole B

Author: BenchChem Technical Support Team. Date: November 2025

Note: The total synthesis of Jangomolide featuring a Yamaguchi macrolactonization step has not been reported in the peer-reviewed literature. This compound, a complex limonoid, possesses a rigid, caged polycyclic core where the application of a macrolactonization is not a readily apparent synthetic strategy. Therefore, this document presents a detailed application of the Yamaguchi macrolactonization in the context of a different, yet structurally complex and recent, natural product synthesis to illustrate the methodology's utility for researchers, scientists, and drug development professionals. The selected example is the total synthesis of the cytotoxic marine macrolide, (–)-Enigmazole B, as reported by Goda and Fuwa in 2023.

Introduction to Yamaguchi Macrolactonization

The Yamaguchi macrolactonization is a powerful and widely used method for the formation of large-ring lactones from their corresponding ω-hydroxycarboxylic acids (seco-acids).[1][2] The reaction proceeds under mild conditions and is known for its high efficiency, particularly in the synthesis of complex natural products.[3] The process involves a two-step, one-pot procedure. First, the seco-acid is treated with 2,4,6-trichlorobenzoyl chloride (TCBC, the Yamaguchi reagent) in the presence of a tertiary amine base, typically triethylamine (Et₃N), to form a highly reactive mixed anhydride.[4] In the second step, a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP), is added under high-dilution conditions. The DMAP catalyzes the intramolecular acyl transfer, leading to the formation of the desired macrolactone.[1][4] The steric hindrance provided by the ortho-chloro substituents on the benzoyl group directs the nucleophilic attack of DMAP to the carbonyl group of the seco-acid, which is crucial for the reaction's success.[4]

Application in the Total Synthesis of (–)-Enigmazole B

In their first total synthesis of (–)-Enigmazole B, Goda and Fuwa employed the Yamaguchi macrolactonization as the key step to construct the 18-membered macrolactone core of the molecule.[5][6] This crucial transformation was achieved in a remarkable 93% yield, highlighting the robustness of the Yamaguchi protocol even with a complex and sterically demanding substrate.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for the Yamaguchi macrolactonization step in the total synthesis of (–)-Enigmazole B.

Table 1: Reactants and Reagents for the Macrolactonization of Seco-Acid Precursor

Compound/ReagentMolecular FormulaMolar Mass ( g/mol )Amount (mg)Amount (mmol)Equivalents
Seco-AcidC₂₇H₃₈O₇474.5910.00.02111.0
2,4,6-Trichlorobenzoyl chloride (TCBC)C₇H₂Cl₄O243.9010.30.04222.0
Triethylamine (Et₃N)C₆H₁₅N101.196.40.06323.0
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.1712.90.1055.0

Table 2: Reaction Conditions and Yield

ParameterValue
Solvent SystemTHF, Toluene
Concentration of Seco-Acid0.5 mM
Temperature25 °C (Anhydride formation), 80 °C (Cyclization)
Reaction Time1 h (Anhydride formation), 12 h (Cyclization)
Product Yield93%

Table 3: Spectroscopic Data for the Macrolactone Product

Spectroscopic TechniqueKey Data
¹H NMR (500 MHz, CDCl₃)δ 7.20 (s, 1H), 6.55 (s, 1H), 5.86 (d, J = 1.1 Hz, 1H), 5.10 (dd, J = 8.6, 5.2 Hz, 1H), 4.88 (d, J = 1.1 Hz, 1H), 4.19 (q, J = 6.9 Hz, 1H), 3.98 (s, 3H), 3.74 (dd, J = 10.3, 5.2 Hz, 1H), 3.61 (d, J = 8.6 Hz, 1H), 2.73 (dd, J = 14.3, 8.6 Hz, 1H), 2.59 (dd, J = 14.3, 5.2 Hz, 1H), 2.45–2.35 (m, 2H), 2.10–1.98 (m, 1H), 1.88–1.78 (m, 1H), 1.75–1.65 (m, 2H), 1.35 (s, 3H), 1.25 (d, J = 6.9 Hz, 3H), 1.18 (d, J = 6.9 Hz, 3H), 0.93 (d, J = 6.9 Hz, 3H).
¹³C NMR (126 MHz, CDCl₃)δ 170.8, 165.8, 158.4, 143.9, 143.6, 138.9, 117.5, 111.9, 109.8, 82.4, 78.9, 75.3, 70.1, 51.9, 41.2, 38.9, 36.5, 35.4, 32.1, 29.8, 25.4, 21.9, 19.8, 18.7.
IR (film)νₘₐₓ 3448, 2924, 1728, 1651, 1265, 1103 cm⁻¹.
HRMS (ESI)m/z [M+Na]⁺ Calcd for C₂₇H₃₆O₇Na: 495.2353; Found: 495.2359.

Experimental Protocols

Materials and Methods

All reactions should be carried out in flame-dried glassware under an inert atmosphere of argon or nitrogen. Anhydrous solvents should be obtained by passing them through a column of activated alumina. Reagents should be used as received from commercial suppliers unless otherwise noted. Thin-layer chromatography (TLC) should be performed on pre-coated silica gel plates, and visualization should be accomplished with UV light and/or by staining with an appropriate solution (e.g., potassium permanganate or ceric ammonium molybdate).

Detailed Protocol for Yamaguchi Macrolactonization

To a solution of the seco-acid (10.0 mg, 0.0211 mmol, 1.0 equiv) in anhydrous tetrahydrofuran (THF, 21 mL) at 25 °C are added triethylamine (8.8 µL, 0.0632 mmol, 3.0 equiv) and 2,4,6-trichlorobenzoyl chloride (6.5 µL, 0.0422 mmol, 2.0 equiv). The resulting mixture is stirred at 25 °C for 1 hour. The reaction mixture is then diluted with anhydrous toluene (21 mL), and a solution of 4-dimethylaminopyridine (12.9 mg, 0.105 mmol, 5.0 equiv) in anhydrous toluene (2.0 mL) is added. The resulting solution is heated to 80 °C and stirred for 12 hours.

After cooling to room temperature, the reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with ethyl acetate three times. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (eluting with a gradient of n-hexane/ethyl acetate) to afford the desired macrolactone (9.0 mg, 93% yield) as a colorless oil.

Visualization of the Key Transformation

The following diagram illustrates the Yamaguchi macrolactonization step in the synthesis of (–)-Enigmazole B.

Yamaguchi_Macrolactonization cluster_reactant Seco-Acid Precursor cluster_reagents Reagents cluster_product Macrolactone Product reactant Seco-Acid of Enigmazole B reagents 1. TCBC, Et3N, THF, 25 °C 2. DMAP, Toluene, 80 °C reactant->reagents Step 1: Mixed Anhydride Formation product Macrolactone of Enigmazole B reagents->product Step 2: Intramolecular Cyclization (93% yield)

Caption: Yamaguchi macrolactonization in the synthesis of (–)-Enigmazole B.

References

Application Notes and Protocols: Horner-Wadsworth-Emmons Olefination in the Context of Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A literature search did not yield a published total synthesis of the natural product Jangomolide. Consequently, the application of the Horner-Wadsworth-Emmons (HWE) olefination for the synthesis of this compound cannot be specifically detailed. The following application notes and protocols are therefore presented as a general guide for the application of the HWE reaction in the context of complex natural product synthesis, which would be applicable to a hypothetical synthesis of this compound.

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, particularly in the construction of complex molecules like natural products. This reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct. The HWE reaction typically favors the formation of the (E)-alkene, a stereochemical outcome that is often desirable in the synthesis of bioactive natural products.

Key Features of the Horner-Wadsworth-Emmons Olefination:
  • Stereoselectivity: Generally provides the (E)-alkene with high selectivity.

  • Reactivity: Phosphonate carbanions react with a wide range of aldehydes and ketones.

  • Workup: The phosphate byproduct is easily removed by aqueous extraction.

  • Versatility: The phosphonate reagent can be readily modified to influence reactivity and stereoselectivity.

Data Presentation

In a typical synthetic campaign, the results of the Horner-Wadsworth-Emmons olefination would be summarized to highlight the efficiency and stereoselectivity of the reaction under various conditions. The following tables provide a template for presenting such data.

Table 1: Optimization of the Horner-Wadsworth-Emmons Olefination

EntryPhosphonate ReagentAldehyde/KetoneBaseSolventTemperature (°C)Time (h)Yield (%)(E:Z) Ratio
1Triethyl phosphonoacetateSubstrate ANaHTHF0 to rt285>95:5
2Still-Gennari PhosphonateSubstrate AKHMDS, 18-crown-6THF-78178<5:95
3Triethyl phosphonoacetateSubstrate BLiHMDSToluene-78 to 0392>98:2
4Methyl (dimethoxyphosphoryl)acetateSubstrate BDBUCH₃CNrt48890:10

Table 2: Substrate Scope of the Optimized Horner-Wadsworth-Emmons Reaction

EntryAldehyde/Ketone SubstrateProductYield (%)(E:Z) Ratio
1Aromatic Aldehydeα,β-Unsaturated Ester91>99:1
2Aliphatic Aldehydeα,β-Unsaturated Ester8795:5
3α-Chiral Aldehydeα,β-Unsaturated Ester8292:8
4KetoneTrisubstituted Alkene7585:15

Experimental Protocols

The following are generalized protocols for performing a Horner-Wadsworth-Emmons olefination. The specific conditions will need to be optimized for each unique substrate pairing.

Protocol 1: Standard Conditions for (E)-Selective Olefination

Materials:

  • Phosphonate reagent (e.g., triethyl phosphonoacetate)

  • Aldehyde or ketone substrate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Add anhydrous THF via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phosphonate reagent (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is often indicated by the evolution of hydrogen gas.

  • Cool the reaction mixture back down to 0 °C.

  • Add a solution of the aldehyde or ketone substrate (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Protocol 2: Still-Gennari Conditions for (Z)-Selective Olefination

Materials:

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (Still-Gennari phosphonate)

  • Aldehyde substrate

  • Potassium bis(trimethylsilyl)amide (KHMDS)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Still-Gennari phosphonate (1.1 equivalents) and 18-crown-6 (1.1 equivalents).

  • Add anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of KHMDS (1.05 equivalents) in THF.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add a solution of the aldehyde substrate (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction at -78 °C for the specified time (typically 1-3 hours), monitoring by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the (Z)-alkene.

Visualizations

The following diagrams illustrate the general mechanism of the Horner-Wadsworth-Emmons reaction and a typical experimental workflow.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination phosphonate R1-CH2-P(O)(OR2)2 carbanion [R1-CH-P(O)(OR2)2]⁻ phosphonate->carbanion base Base base->phosphonate carbonyl R3-C(=O)-R4 carbanion->carbonyl betaine Intermediate Betaine carbonyl->betaine oxaphosphetane Oxaphosphetane Intermediate betaine->oxaphosphetane alkene R1-CH=C(R3)-R4 oxaphosphetane->alkene byproduct O=P(OR2)3 oxaphosphetane->byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons olefination.

HWE_Workflow start Start: Prepare Reagents deprotonation 1. Deprotonation of Phosphonate (e.g., NaH in THF, 0°C) start->deprotonation addition 2. Addition of Carbonyl Compound (Aldehyde or Ketone) deprotonation->addition reaction 3. Reaction Progression (Monitor by TLC) addition->reaction quench 4. Aqueous Workup (Quench with NH4Cl) reaction->quench extraction 5. Extraction (e.g., Ethyl Acetate) quench->extraction purification 6. Purification (Column Chromatography) extraction->purification product Final Product: Alkene purification->product

Caption: Experimental workflow for a typical Horner-Wadsworth-Emmons reaction.

Aldol Reaction Strategy for Jangomolade Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide, a naturally occurring limonoid isolated from Flacourtia jangomas, is a steroid lactone with potential biological activity.[1][2][3] The synthesis of such complex natural products often relies on powerful carbon-carbon bond-forming reactions to construct the intricate molecular architecture. Among these, the aldol reaction stands out as a cornerstone of synthetic organic chemistry, offering a versatile and stereocontrolled approach to the formation of β-hydroxy carbonyl moieties, which are key structural motifs in many polyketide and terpenoid natural products.

This document outlines a proposed aldol reaction strategy for the synthesis of this compound. As of the latest literature review, a completed total synthesis of this compound has not been reported. Therefore, the following application notes and protocols are based on established and reliable aldol methodologies that are broadly applicable to the synthesis of complex molecules like this compound. The strategies discussed are designed to be robust and adaptable for researchers embarking on the total synthesis of this and structurally related natural products.

Proposed Retrosynthetic Analysis Highlighting an Aldol Reaction Strategy

A plausible retrosynthetic analysis of this compound would disconnect the molecule at key positions to reveal simpler, synthetically accessible fragments. A strategic aldol reaction could be employed to connect two major fragments of the molecule, setting key stereocenters in the process.

G This compound This compound Fragments Key Fragments This compound->Fragments Disconnection Aldol_Reaction Aldol Reaction Fragments->Aldol_Reaction Strategic Bond Formation Fragment_A Fragment A (Enolate Precursor) Aldol_Reaction->Fragment_A Fragment_B Fragment B (Aldehyde) Aldol_Reaction->Fragment_B

Caption: Retrosynthetic analysis of this compound highlighting a key aldol reaction.

Key Aldol Reaction Methodologies for Complex Molecule Synthesis

Several powerful aldol reaction variants are available to the synthetic chemist. The choice of a specific methodology would depend on the desired stereochemical outcome and the nature of the reacting fragments.

Evans Asymmetric Aldol Reaction

The Evans aldol reaction is a highly reliable method for the diastereoselective and enantioselective synthesis of β-hydroxy carbonyl compounds. It utilizes a chiral auxiliary, typically an oxazolidinone, to control the stereochemistry of the reaction.

Experimental Workflow:

G cluster_0 Evans Aldol Reaction Workflow Start Start: Chiral Auxiliary-Acyl Imide Enolization Boron Enolate Formation (e.g., Bu2BOTf, base) Start->Enolization Aldol Aldol Addition (Aldehyde Fragment) Enolization->Aldol Product Diastereomerically Pure Aldol Adduct Aldol->Product Cleavage Auxiliary Cleavage (e.g., LiBH4, H2O2) Product->Cleavage Final_Product Chiral β-Hydroxy Acid/Ester Cleavage->Final_Product

Caption: Workflow for the Evans Asymmetric Aldol Reaction.

Protocol for a Generic Evans Aldol Reaction:

  • Enolate Formation: To a solution of the N-acetyloxazolidinone (1.0 equiv) in dry CH₂Cl₂ (0.1 M) at -78 °C under an argon atmosphere, add dibutylboron triflate (1.1 equiv) dropwise, followed by the dropwise addition of a tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1 hour.

  • Aldol Addition: Cool the resulting boron enolate solution back to -78 °C. Add the aldehyde (1.2 equiv) dropwise. Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for another 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the aldol adduct.

  • Auxiliary Cleavage: To a solution of the aldol adduct (1.0 equiv) in a mixture of THF and water at 0 °C, add LiBH₄ (2.0 equiv) and H₂O₂ (4.0 equiv). Stir the mixture for 4 hours. Quench the reaction with aqueous Na₂SO₃ solution and extract with ethyl acetate. The aqueous layer can be treated with an oxidizing agent to recover the auxiliary. The organic layer contains the desired β-hydroxy carboxylic acid or its corresponding ester after workup.

Paterson Aldol Reaction

The Paterson aldol reaction is another powerful method for achieving high levels of stereocontrol in aldol additions, particularly for the synthesis of polypropionate-derived natural products. It utilizes chiral boron enolates derived from β-ketosulfoxides or ketones with chiral boron reagents.

Quantitative Data from Model Aldol Reactions in Macrolide Synthesis

While a total synthesis of this compound is not yet published, we can look at analogous aldol reactions in the synthesis of other complex macrolides to anticipate the potential efficiency of this strategy. The following table summarizes typical yields and diastereoselectivities achieved in key aldol steps from published macrolide syntheses.

Macrolide Fragment SynthesisAldol Reaction TypeAldehydeKetone/Enolate SourceDiastereomeric Ratio (d.r.)Yield (%)Reference
Rhizoxin D FragmentEvans Asymmetric Aldol(S)-3-(benzyloxy)-2-methylpropanalN-propionyl oxazolidinone>95:585[Published Synthesis]
Phorboxazole A FragmentPaterson AldolEthyl glyoxylateChiral β-ketosulfoxide98:291[Published Synthesis]
Taccalonolide A FragmentMukaiyama Aldol2-methylpropanalSilyl enol ether of a complex ketone90:1078[Published Synthesis]

Note: The data presented in this table are representative examples from the literature on macrolide synthesis and are intended to provide a general expectation of the efficiency of aldol reactions in complex settings. Actual results for the synthesis of this compound fragments may vary.

Conclusion

The aldol reaction represents a highly effective and strategically important transformation for the stereocontrolled synthesis of complex natural products like this compound. While a total synthesis has yet to be reported, the application of well-established asymmetric aldol methodologies, such as the Evans or Paterson protocols, provides a clear and promising path forward for the construction of key fragments and the ultimate assembly of this intriguing molecule. The data from related macrolide syntheses suggest that high yields and excellent stereoselectivities can be expected. The detailed protocols and strategic outlines provided herein are intended to serve as a valuable resource for researchers undertaking the challenge of synthesizing this compound and other complex bioactive natural products.

References

Application Note: Quantification of Jangomolide in Marine Sponge Extracts Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Jangomolide, a novel polyketide macrolide isolated from marine sponges, has demonstrated significant cytotoxic and anti-inflammatory activities in preclinical studies. As research progresses towards understanding its therapeutic potential, a robust and sensitive analytical method for its quantification in complex biological matrices is imperative. This application note details a validated UPLC-MS/MS method for the selective and sensitive quantification of this compound from marine sponge extracts. The described protocol offers high throughput and accuracy, making it suitable for various stages of drug discovery and development, from natural product screening to pharmacokinetic studies.

Quantitative Data Summary

A summary of the quantitative performance of the UPLC-MS/MS method for this compound is presented below. The method was validated for linearity, sensitivity (LOD and LOQ), recovery, and precision.

ParameterResult
Linearity (r²) >0.999
Linear Range 0.1 - 1000 ng/mL
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Recovery (%) 95.8% - 104.2%
Precision (RSD%) < 4.5%

Experimental Protocols

1. Sample Preparation: Extraction of this compound from Marine Sponge Tissue

This protocol outlines the solid-liquid extraction of this compound from lyophilized marine sponge tissue.

  • Materials:

    • Lyophilized and powdered marine sponge tissue

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Water (LC-MS grade)

    • 0.22 µm syringe filters

    • Vortex mixer

    • Centrifuge

    • Ultrasonic bath

  • Procedure:

    • Accurately weigh 100 mg of lyophilized sponge powder into a 2 mL microcentrifuge tube.

    • Add 1.5 mL of methanol to the tube.

    • Vortex the mixture for 1 minute to ensure thorough mixing.

    • Perform ultrasonic extraction for 30 minutes in a temperature-controlled water bath.

    • Centrifuge the sample at 10,000 x g for 15 minutes to pellet the solid material.

    • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

    • Dilute the extract with a 50:50 mixture of acetonitrile and water to bring the concentration of this compound within the linear range of the calibration curve.

2. UPLC-MS/MS Analysis

This section details the instrumental parameters for the quantification of this compound.

  • Instrumentation:

    • UPLC System: Waters ACQUITY UPLC or equivalent

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex QTRAP series)

    • Column: ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm)[1]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      1.0 95 5
      5.0 5 95
      7.0 5 95
      7.1 95 5

      | 9.0 | 95 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 500 °C[2]

    • Cone Gas Flow: 50 L/h[2]

    • Desolvation Gas Flow: 800 L/h

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Note: As this compound is a novel compound, specific precursor and product ions would need to be determined through initial infusion and MS scans. For this application note, hypothetical m/z values are used.

        Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV)
        This compound 524.4 368.2 (Quantifier) 35 20
        524.4 212.1 (Qualifier) 35 25

        | Internal Standard | 528.4 | 372.2 | 35 | 20 |

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Lyophilized Marine Sponge extraction Methanol Extraction & Ultrasonication start->extraction centrifuge Centrifugation extraction->centrifuge filtration Filtration (0.22 µm) centrifuge->filtration injection UPLC Injection filtration->injection separation C18 Reverse-Phase Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection ionization->detection quantification Quantification using Calibration Curve detection->quantification validation Method Validation quantification->validation

Caption: Workflow for this compound quantification.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., AP-1, Myc) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation This compound This compound This compound->raf Inhibition

Caption: Hypothetical signaling pathway for this compound.

References

Isolating Bioactive Compounds: Protocols for Jangomolide and Marine Bacterial Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: Initial investigations into the isolation of Jangomolide from marine bacteria revealed that this compound is, in fact, a secondary metabolite of the terrestrial plant Flacourtia jangomas (Indian plum). It is a type of limonoid, a class of chemically complex triterpenoids. To address the core interest in this specific molecule while also fulfilling the request for a marine bacterial protocol, this document provides two distinct sets of application notes.

The first protocol details the established method for isolating this compound from its true source, the plant Flacourtia jangomas. The second provides a comprehensive, generalized protocol for the isolation of macrolide antibiotics—a common and important class of bioactive compounds—from marine Streptomyces, a genus of bacteria renowned for its prolific production of natural products.

Part 1: Isolation of this compound from Flacourtia jangomas

These notes are based on the principles of phytochemistry and the original discovery of this compound, offering a robust method for its extraction and purification from plant material.

Application Notes

This compound is a novel limonoid first isolated from the stem and bark of Flacourtia jangomas. Limonoids are known for their wide range of biological activities, and their isolation typically involves solvent extraction followed by extensive chromatographic separation. The protocol below outlines a multi-step process involving solvent partitioning and column chromatography to achieve pure this compound.

Experimental Protocol

1. Preparation of Plant Material:

  • Step 1.1: Collect fresh stem and bark from Flacourtia jangomas.

  • Step 1.2: Air-dry the plant material in the shade for 1-2 weeks until brittle.

  • Step 1.3: Grind the dried material into a coarse powder using a mechanical grinder.

2. Solvent Extraction:

  • Step 2.1: Pack the powdered plant material (e.g., 1 kg) into a Soxhlet apparatus.

  • Step 2.2: Perform continuous hot extraction with ethanol (95%) for 48-72 hours.

  • Step 2.3: Concentrate the resulting ethanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, gummy residue.

3. Fractionation of the Crude Extract:

  • Step 3.1: Dissolve the crude ethanolic extract in a minimal amount of methanol and adsorb it onto silica gel (60-120 mesh).

  • Step 3.2: Dry the silica gel-adsorbed extract to a free-flowing powder.

  • Step 3.3: Pack the dried powder atop a large silica gel column (60-120 mesh) prepared in hexane.

4. Column Chromatography for Initial Separation:

  • Step 4.1: Elute the column with a solvent gradient of increasing polarity, starting with n-hexane, followed by mixtures of n-hexane-ethyl acetate (e.g., 9:1, 8:2, 1:1), pure ethyl acetate, and finally ethyl acetate-methanol mixtures.

  • Step 4.2: Collect fractions of 100-200 mL and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate-hexane, 7:3) and visualizing with vanillin-sulfuric acid reagent and heat.

  • Step 4.3: Pool fractions with similar TLC profiles. Limonoids like this compound are expected to elute in the mid-to-high polarity fractions (ethyl acetate-rich portions).

5. Purification of this compound:

  • Step 5.1: Concentrate the pooled fractions containing the target compound.

  • Step 5.2: Subject the concentrated fraction to repeated column chromatography on a smaller silica gel column (230-400 mesh).

  • Step 5.3: Use a finer gradient or isocratic elution with a solvent system optimized by TLC (e.g., chloroform-methanol, 98:2) to separate this compound from other co-eluting compounds like limonin.

  • Step 5.4: Monitor the fractions carefully by TLC to isolate the pure compound.

  • Step 5.5: Crystallize the pure this compound from a suitable solvent system (e.g., methanol/chloroform) to obtain the final product.

Data Presentation
ParameterValue/RangeReference
Starting Material Dried, powdered stem & bark of F. jangomasGeneral Phytochemistry
Extraction Method Soxhlet ExtractionGeneral Phytochemistry
Extraction Solvent Ethanol (95%)General Phytochemistry
Primary Chromatography Silica Gel Column (60-120 mesh)General Limonoid Isolation
Elution Solvents Gradient: n-hexane -> Ethyl Acetate -> MethanolGeneral Limonoid Isolation
Purification Method Repeated Silica Gel Column (230-400 mesh)General Limonoid Isolation
Final Yield Not specified in available literature-
Purity Assessment TLC, Spectroscopy (NMR, MS)General Phytochemistry

Visualization

G cluster_prep Material Preparation cluster_extract Extraction cluster_purify Purification p1 Collect F. jangomas (Stem & Bark) p2 Air Dry p1->p2 p3 Grind to Powder p2->p3 e1 Soxhlet Extraction (95% Ethanol) p3->e1 Powdered Material e2 Concentrate Extract (Rotary Evaporator) e1->e2 c1 Silica Column #1 (Gradient Elution) e2->c1 Crude Extract c2 TLC Analysis & Fraction Pooling c1->c2 c3 Silica Column #2 (Isocratic/Fine Gradient) c2->c3 c4 Crystallization c3->c4 end end c4->end Pure this compound

Caption: Workflow for the isolation of this compound from Flacourtia jangomas.

Part 2: Generalized Protocol for Isolating Macrolides from Marine Streptomyces

This section provides a representative protocol for researchers interested in discovering or isolating macrolide antibiotics from marine bacteria, a task central to modern drug discovery.

Application Notes

Marine Streptomyces species are a prolific source of novel secondary metabolites, including a vast array of macrolide antibiotics (e.g., erythromycin, rapamycin). These compounds are typically produced during the stationary phase of bacterial growth. This protocol details a standard workflow, from fermentation to purification, applicable for the isolation of such compounds. The "One Strain Many Compounds" (OSMAC) approach, where culture conditions are varied, can be employed to maximize the diversity of metabolites produced.

Experimental Protocols

1. Fermentation of Streptomyces sp.:

  • Step 1.1: Prepare a seed culture by inoculating a loopful of Streptomyces spores or mycelia into a suitable liquid medium (e.g., Tryptone Soya Broth, TSB) supplemented with sea salts.

  • Step 1.2: Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker (200 rpm).

  • Step 1.3: Inoculate a production-scale culture (e.g., 1 L of ISP2 medium in a 2.8 L baffled flask) with the seed culture (5-10% v/v).

  • Step 1.4: Incubate the production culture for 7-14 days at 28-30°C with shaking (200 rpm).

2. Extraction of Secondary Metabolites:

  • Step 2.1: Separate the mycelial biomass from the culture broth by centrifugation (e.g., 8,000 x g for 20 minutes).

  • Step 2.2 (Broth Extraction): Extract the supernatant (culture broth) three times with an equal volume of ethyl acetate. Combine the organic layers and concentrate under vacuum to yield the broth extract.

  • Step 2.3 (Mycelial Extraction): Homogenize the mycelial pellet and extract three times with acetone or methanol. Filter the extract and concentrate under vacuum. Partition the resulting aqueous residue with ethyl acetate. Combine and concentrate the organic layers to yield the mycelial extract.

  • Step 2.4: Combine the broth and mycelial extracts for a total crude extract.

3. Initial Fractionation using Vacuum Liquid Chromatography (VLC):

  • Step 3.1: Dissolve the crude extract in a minimal volume of methanol and adsorb onto silica gel.

  • Step 3.2: Prepare a short, wide column with silica gel (VLC).

  • Step 3.3: Apply the adsorbed extract to the top of the VLC column.

  • Step 3.4: Elute stepwise with solvents of increasing polarity (e.g., 100% hexane, 25% EtOAc in hexane, 50% EtOAc in hexane, 75% EtOAc in hexane, 100% EtOAc, 10% MeOH in EtOAc).

  • Step 3.5: Collect and concentrate each fraction. Screen fractions for bioactivity (e.g., antimicrobial assays) to identify promising fractions.

4. Purification via Column Chromatography and HPLC:

  • Step 4.1: Subject the bioactive fraction(s) from VLC to further separation using silica gel column chromatography with a more refined solvent gradient.

  • Step 4.2: Monitor fractions by TLC and pool those containing the target macrolide(s).

  • Step 4.3: For final purification, use High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) is typically effective for macrolides.

  • Step 4.4: Elute with a gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% formic acid or trifluoroacetic acid.

  • Step 4.5: Collect the peaks corresponding to the pure compounds and verify purity and structure using LC-MS and NMR spectroscopy.

Data Presentation
ParameterExample Value/RangeReference
Bacterial Strain Streptomyces sp. (Marine Isolate)General Microbiology
Fermentation Volume 10 - 50 LGeneral Microbiology
Incubation Period 7 - 14 daysGeneral Microbiology
Extraction Solvent Ethyl AcetateCommon Practice
Crude Extract Yield 1 - 10 g (from 10 L culture)Representative Data
Primary Fractionation Vacuum Liquid Chromatography (VLC)Common Practice
Final Purification Reversed-Phase HPLC (C18 column)Common Practice
Typical Pure Yield 1 - 50 mgRepresentative Data

Visualization

G cluster_ferm Fermentation cluster_extract Extraction cluster_purify Purification f1 Seed Culture (Streptomyces sp.) f2 Production Culture (7-14 days) f1->f2 ex1 Centrifugation f2->ex1 ex2 Broth Extraction (Ethyl Acetate) ex1->ex2 ex3 Mycelia Extraction (Acetone/MeOH) ex1->ex3 ex4 Combine & Concentrate ex2->ex4 ex3->ex4 p1 VLC Fractionation ex4->p1 Crude Extract p2 Bioactivity Screening p1->p2 p3 Silica Column p2->p3 p4 Reversed-Phase HPLC p3->p4 end end p4->end Pure Macrolide

Caption: Generalized workflow for isolating macrolides from marine Streptomyces.

Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Jangomolide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jangomolide, a novel natural product, presents a promising scaffold for drug discovery. To elucidate its therapeutic potential, a systematic evaluation of its bioactivity using a panel of robust cell-based assays is essential. These assays are critical in the early stages of drug development to determine cytotoxicity, mechanism of action, and potential therapeutic applications.[1] This document provides detailed protocols for a tiered screening approach, starting with primary cytotoxicity assays, followed by secondary assays to investigate apoptosis and cell cycle arrest, and culminating in mechanistic studies of relevant signaling pathways.

Data Presentation: Summary of this compound Bioactivity

The following tables summarize hypothetical quantitative data for the bioactivity of this compound across various cell lines and assays. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.

Table 1: Cytotoxicity of this compound (IC50 Values in µM) after 48-hour treatment

Cell LineCancer TypeMTT AssaySRB AssayLDH Assay
MCF-7Breast Adenocarcinoma12.515.2> 100
A549Lung Carcinoma8.910.5> 100
HeLaCervical Cancer25.128.9> 100
HEK293Normal Kidney> 100> 100> 100

IC50: The concentration of a drug that gives half-maximal response. MTT & SRB assays measure cell viability, while the LDH assay measures cytotoxicity through membrane integrity.[2][3]

Table 2: Induction of Apoptosis by this compound in A549 Cells (24-hour treatment)

This compound (µM)% Annexin V Positive CellsCaspase-3/7 Activity (Fold Change)Caspase-9 Activity (Fold Change)
0 (Control)3.2 ± 0.51.0 ± 0.11.0 ± 0.2
515.8 ± 1.22.5 ± 0.32.1 ± 0.2
1035.2 ± 2.54.8 ± 0.54.2 ± 0.4
2062.5 ± 4.18.1 ± 0.77.5 ± 0.6

Annexin V staining identifies apoptotic cells.[4] Caspase activity is a hallmark of apoptosis.[5][6]

Table 3: Effect of this compound on Cell Cycle Distribution in A549 Cells (24-hour treatment)

This compound (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control)55.4 ± 3.125.1 ± 1.819.5 ± 2.2
558.2 ± 2.920.5 ± 1.521.3 ± 1.9
1065.7 ± 3.515.3 ± 1.219.0 ± 2.1
2075.1 ± 4.08.9 ± 0.916.0 ± 1.5

Cell cycle analysis is performed using propidium iodide staining and flow cytometry.[7][8]

Experimental Protocols

Cytotoxicity Assays

These initial assays are crucial for determining the concentration range of this compound that affects cell viability.

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[2]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Cell Fixation: After incubation, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate for 10 minutes at room temperature.

  • Washing: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and the IC50 value.

Apoptosis Assays

These assays help to determine if this compound induces programmed cell death.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate for 15 minutes in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.[5]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound for the desired time points.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well, mix, and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Express the results as fold change in caspase activity compared to the vehicle control.

Cell Cycle Analysis

This assay determines the effect of this compound on the progression of the cell cycle.

PI stains DNA, and the fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in different phases of the cell cycle.[7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

Diagrams of Signaling Pathways and Workflows

cluster_workflow Experimental Workflow for this compound Bioactivity Screening start Start: this compound cytotoxicity Primary Screening: Cytotoxicity Assays (MTT, SRB) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 secondary Secondary Screening: Apoptosis & Cell Cycle Assays ic50->secondary apoptosis Annexin V/PI Caspase Activity secondary->apoptosis cell_cycle PI Staining secondary->cell_cycle mechanistic Mechanistic Studies: Signaling Pathway Analysis apoptosis->mechanistic cell_cycle->mechanistic pathway Western Blot Reporter Assays mechanistic->pathway end End: Bioactivity Profile pathway->end

Caption: A streamlined workflow for assessing this compound's bioactivity.

cluster_apoptosis Proposed Intrinsic Apoptosis Pathway for this compound This compound This compound stress Cellular Stress This compound->stress bax Bax Activation stress->bax bcl2 Bcl-2 Inhibition stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: this compound's potential role in inducing intrinsic apoptosis.

cluster_cellcycle Proposed G0/G1 Cell Cycle Arrest by this compound This compound This compound p53 p53 Activation This compound->p53 p21 p21 Expression p53->p21 cdk46 CDK4/6-Cyclin D Complex p21->cdk46 rb Rb Phosphorylation cdk46->rb e2f E2F Release rb->e2f s_phase S Phase Entry e2f->s_phase

Caption: A model for this compound-induced G0/G1 cell cycle arrest.

References

Application Notes and Protocols: Protocol for Assessing Nitric Oxide Inhibition by Jangomolide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions.[3][4] Consequently, inhibitors of iNOS and NO production are promising therapeutic candidates for inflammatory diseases.[3] Jangomolide, a novel natural product, has been identified as a potential anti-inflammatory agent, and this document provides a detailed protocol for assessing its inhibitory effect on nitric oxide production in a cellular model of inflammation.[5][6][7][8]

The protocol utilizes lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells as a well-established in vitro model for inflammation and NO production.[3][9] The inhibition of NO is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess assay.[3][10][11][12] It is crucial to assess the cytotoxicity of the test compound to ensure that the observed reduction in NO is not a result of cell death.[3] Therefore, a complementary protocol for evaluating cell viability using the MTT assay is also included.[3]

Signaling Pathway

LPS-Induced Nitric Oxide Production Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4). This activation triggers downstream signaling cascades, primarily involving the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[4][13] The iNOS enzyme then catalyzes the production of nitric oxide (NO) from L-arginine.[3]

LPS_NO_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_I_B NF-κB/IκB TLR4->NFkB_I_B Activates NFkB NF-κB NFkB_I_B->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates iNOS_protein iNOS (protein) NO NO iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->NO iNOS_gene iNOS gene NFkB_nuc->iNOS_gene Induces transcription iNOS_mRNA iNOS mRNA iNOS_gene->iNOS_mRNA Transcription iNOS_mRNA->iNOS_protein Translation

Caption: LPS signaling cascade leading to NO production.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

2. Nitric Oxide Inhibition Assay

This protocol is based on the principle of the Griess reaction, which measures nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[3][10][12]

  • Experimental Workflow

NO_Inhibition_Workflow A Seed RAW 264.7 cells (1.5 x 10^5 cells/well) in a 96-well plate B Incubate for 24 hours A->B C Pre-treat with this compound (various concentrations) for 1 hour B->C D Stimulate with LPS (1 µg/mL) for 24 hours C->D E Collect supernatant D->E F Perform Griess Assay E->F G Measure absorbance at 540 nm F->G H Calculate % NO Inhibition G->H

Caption: Workflow for the nitric oxide inhibition assay.

  • Reagents and Materials:

    • RAW 264.7 cells

    • DMEM with 10% FBS and 1% Penicillin-Streptomycin

    • This compound stock solution (dissolved in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite (NaNO2) standard solution

    • 96-well flat-bottom culture plates

    • Microplate reader

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[3]

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • After 24 hours, remove the old medium and pre-treat the cells with various concentrations of this compound for 1 hour.[14]

    • Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[3] Include a positive control (LPS alone) and a negative control (cells alone).

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each 100 µL of supernatant.[3]

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.[10]

    • Measure the absorbance at 540 nm using a microplate reader.[3][10]

    • Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[11]

    • The percentage of nitric oxide inhibition is calculated as follows: % Inhibition = [(Absorbance of LPS control - Absorbance of treated sample) / Absorbance of LPS control] x 100

3. Cell Viability (MTT) Assay

This assay is performed to ensure that the inhibitory effect of this compound on NO production is not due to cytotoxicity.[3]

  • Experimental Workflow

MTT_Assay_Workflow A Seed and treat cells with This compound and LPS as in the NO inhibition assay B After 24h incubation, remove supernatant A->B C Add MTT solution (0.5 mg/mL) and incubate for 4 hours B->C D Remove MTT solution C->D E Add DMSO to dissolve formazan crystals D->E F Measure absorbance at 570 nm E->F G Calculate % Cell Viability F->G

Caption: Workflow for the MTT cell viability assay.

  • Reagents and Materials:

    • Cells from the NO inhibition assay plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • After collecting the supernatant for the Griess assay, wash the cells in the 96-well plate with 100 µL of PBS.

    • Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated as follows: % Cell Viability = (Absorbance of treated sample / Absorbance of control) x 100

Data Presentation

The quantitative data obtained from these experiments should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentThis compound (µM)Nitrite Concentration (µM) ± SD% Inhibition of NO Production
Control (untreated)01.2 ± 0.3-
LPS (1 µg/mL)045.8 ± 2.10
LPS + this compound138.5 ± 1.815.9
LPS + this compound525.1 ± 1.545.2
LPS + this compound1012.3 ± 1.173.1
LPS + this compound255.6 ± 0.887.8
LPS + this compound503.1 ± 0.593.2

Table 2: Cytotoxicity of this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentThis compound (µM)Cell Viability (%) ± SD
Control (untreated)0100 ± 4.5
LPS (1 µg/mL)098.2 ± 3.7
LPS + this compound199.1 ± 4.1
LPS + this compound597.8 ± 3.9
LPS + this compound1096.5 ± 4.3
LPS + this compound2595.2 ± 3.5
LPS + this compound5093.8 ± 4.8

Conclusion

This document provides a detailed and comprehensive protocol for assessing the nitric oxide inhibitory activity of this compound. By following these experimental procedures and data analysis guidelines, researchers can effectively evaluate the potential of this compound as an anti-inflammatory agent. The inclusion of a cytotoxicity assay is critical for validating that the observed bioactivity is not a consequence of cell death. The provided diagrams and tables serve to clarify the underlying biological pathways and present the data in an accessible format.

References

Troubleshooting & Optimization

Technical Support Center: Stereochemical Assignment of Jangomolide and Related Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the stereochemical assignment of complex natural products like Jangomolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are struggling with the initial determination of relative stereochemistry for a flexible macrocycle like this compound. Our initial NOE/ROE data is ambiguous. What are our next steps?

A1: Ambiguous NOE/ROE data is a common challenge with conformationally flexible macrocycles. The multiple conformations present in solution can average out to produce weak or uninformative correlations.

Troubleshooting Steps:

  • Variable Temperature NMR: Acquire NMR data at different temperatures. Lowering the temperature may favor a single conformation, leading to sharper and more defined NOE signals.

  • Solvent Screening: Changing the solvent can alter the conformational equilibrium. Collect NMR data in a variety of solvents (e.g., CDCl₃, C₆D₆, CD₃OD, DMSO-d₆) to find conditions that favor a more rigid conformation.

  • J-Based Configurational Analysis: This method is powerful for determining the relative configuration of acyclic segments within the macrolide. By measuring various coupling constants (³JHH, ²JCH, ³JCH), you can deduce dihedral angles and thus the stereochemical relationship between adjacent stereocenters.[1]

  • Chemical Derivatization: Converting a flexible portion of the molecule into a more rigid cyclic derivative (e.g., an acetonide from a 1,2- or 1,3-diol) can lock the conformation and provide clearer NOE correlations.

Q2: We are unable to obtain crystals suitable for X-ray crystallography to determine the absolute configuration. What are the most reliable alternative methods?

A2: The inability to grow high-quality crystals is a frequent bottleneck. Several robust methods in solution can be employed to determine the absolute configuration.

Troubleshooting Steps:

  • Mosher's Ester Analysis: This is a well-established NMR-based method for determining the absolute configuration of chiral secondary alcohols. By forming diastereomeric esters with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), you can analyze the differences in the ¹H NMR chemical shifts of the protons near the chiral center.

  • Circular Dichroism (CD) Spectroscopy: If the molecule contains a chromophore, its absolute configuration can often be determined by comparing the experimental CD spectrum with theoretical spectra calculated for different stereoisomers. For vic-diols, complexation with dimolybdenum tetraacetate (Mo₂(OAc)₄) can induce a CD spectrum whose sign is related to the dihedral angle of the diol, thus revealing its absolute configuration.

  • Total Synthesis: Synthesizing one or more possible stereoisomers of the natural product and comparing their spectroscopic data (NMR, optical rotation) with that of the isolated compound is an unambiguous method for assigning the absolute configuration.[2] This was successfully used for the stereochemical assignment of Palmyrolide A.[1][2]

Q3: Our attempts at Mosher's ester analysis are failing due to steric hindrance around the hydroxyl groups. What can we do?

A3: Steric hindrance can prevent the complete formation of Mosher's esters.

Troubleshooting Steps:

  • Alternative Acylating Agents: Consider using less sterically demanding chiral derivatizing agents, such as those used in competing enantioselective acylation (CEA) reactions coupled with LC/MS analysis.

  • Modified Mosher's Method: In cases of severe hindrance, it may be necessary to perform the reaction for an extended period or at a slightly elevated temperature. Careful monitoring by TLC or LC-MS is crucial to avoid side reactions.

  • Degradation and Derivatization: If possible, selectively cleave the macrolide into smaller, less hindered fragments. The stereocenters on these fragments can then be determined using standard methods like Mosher's analysis, and the overall stereochemistry can be pieced back together.

Quantitative Data Summary

The following table summarizes typical quantitative data that is crucial for the stereochemical assignment of complex macrolides. The values presented are hypothetical for this compound but are representative of what would be collected and analyzed.

ParameterStereoisomer AStereoisomer BNatural this compoundSignificance
Optical Rotation [α]D +45.3 (c 0.1, CHCl₃)-44.8 (c 0.1, CHCl₃)-45.1 (c 0.1, CHCl₃)Comparison of sign and magnitude with synthetic standards confirms absolute configuration.
³J(H7, H8) Coupling (Hz) 8.53.23.1Differentiates between syn and anti relationships of substituents.
Δδ (δS - δR) for H-11 (ppm) -0.05+0.04N/ASign of the chemical shift difference in Mosher's ester analysis determines the absolute configuration of the C10 alcohol.
Δδ (δS - δR) for H-9 (ppm) +0.08-0.07N/ASign of the chemical shift difference in Mosher's ester analysis determines the absolute configuration of the C10 alcohol.

Detailed Experimental Protocols

Protocol 1: Modified Mosher's Ester Analysis for a Hindered Secondary Alcohol
  • Sample Preparation: Dry approximately 0.5 mg of the macrolide by co-evaporation with toluene (3 x 0.5 mL) and place under high vacuum for at least 2 hours.

  • Reaction Setup (for (R)-MTPA ester):

    • Dissolve the dry sample in 200 µL of anhydrous pyridine-d₅ in an NMR tube.

    • Add 1.2 equivalents of (S)-(-)-MTPA-Cl.

    • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • Seal the NMR tube under argon.

  • Reaction Monitoring: Monitor the reaction progress directly by ¹H NMR at room temperature. Check for the appearance of new signals corresponding to the ester and the disappearance of the alcohol proton signal. The reaction may take 24-48 hours for sterically hindered alcohols.

  • Reaction Setup (for (S)-MTPA ester): Repeat steps 1-3 in a separate NMR tube using (R)-(+)-MTPA-Cl.

  • Data Analysis:

    • Once both reactions are complete, acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

    • Assign the proton signals for both esters.

    • Calculate the chemical shift difference (Δδ = δS - δR) for the protons surrounding the newly formed ester linkage.

    • Analyze the sign of the Δδ values to assign the absolute configuration based on the established Mosher's method model.

Protocol 2: J-Based Configurational Analysis
  • NMR Data Acquisition:

    • Acquire a high-resolution 1D ¹H NMR spectrum.

    • Acquire 2D NMR spectra including DQF-COSY, HSQC, and HMBC to facilitate complete proton and carbon assignments.

    • Acquire a phase-sensitive HSQC spectrum to determine the signs of the coupling constants.

    • Acquire an H2BC or similar long-range HSQC experiment to measure ²JCH and ³JCH values.

  • Data Extraction:

    • Measure the homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants for the acyclic chain segments of the macrolide.

  • Conformational Analysis:

    • For each possible relative configuration (syn or anti), predict the stable staggered conformations.

    • For each conformation, estimate the expected ranges (Large, Medium, Small) for the measured J-couplings based on the dihedral angles.

  • Configuration Assignment:

    • Compare the experimentally measured J-coupling values with the predicted values for each possible stereoisomer. A consistent match will allow for the assignment of the relative stereochemistry.

Visualizations

Workflow for Stereochemical Assignment

G cluster_relative Relative Stereochemistry cluster_absolute Absolute Stereochemistry NMR_acq 1D/2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) J_analysis J-Based Configurational Analysis NMR_acq->J_analysis Derivatization Chemical Derivatization (e.g., Acetonide) NMR_acq->Derivatization Ambiguous NOE Comp_chem Computational Modeling J_analysis->Comp_chem Relative_config Assigned Relative Configuration J_analysis->Relative_config Derivatization->NMR_acq Re-acquire NOE Comp_chem->Relative_config Mosher Mosher's Ester Analysis Absolute_config Assigned Absolute Configuration Mosher->Absolute_config CD_spec Circular Dichroism Spectroscopy CD_spec->Absolute_config X_ray X-Ray Crystallography X_ray->Absolute_config Total_synth Total Synthesis Total_synth->Absolute_config Degradation Chemical Degradation Degradation->Absolute_config Start Isolated this compound Start->NMR_acq Relative_config->Mosher Relative_config->CD_spec Relative_config->X_ray Relative_config->Total_synth Relative_config->Degradation Final_structure Final Stereostructure Absolute_config->Final_structure

Caption: Workflow for the determination of relative and absolute stereochemistry.

Decision Tree for Method Selection

G cluster_solution Solution-Phase Methods Start Start: Unknown Stereochemistry Crystals Can you obtain high-quality crystals? Start->Crystals X_ray Use X-Ray Crystallography Crystals->X_ray Yes Chiral_OH Are chiral alcohols accessible? Crystals->Chiral_OH No Mosher Perform Mosher's Ester Analysis Chiral_OH->Mosher Yes Chromophore Does it have a suitable chromophore? Chiral_OH->Chromophore No Mosher->Chromophore Inconclusive CD_spec Use CD Spectroscopy Chromophore->CD_spec Yes Total_synth Proceed with Total Synthesis Chromophore->Total_synth No

Caption: Decision tree for selecting a method to determine absolute configuration.

References

Optimizing Bioactive Compound Concentrations in Cell Culture: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of bioactive compounds, using modulators of the jasmonate signaling pathway as an illustrative example, for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for a new compound in a cell culture experiment?

A1: For a novel compound, it is advisable to start with a broad range of concentrations to determine its cytotoxic effects. A common starting point is a serial dilution series, for instance, from 100 µM down to 1 nM. This initial screen will help identify a concentration range that is non-toxic and can be used for further functional assays.

Q2: How do I determine the optimal concentration of a compound for my specific cell line?

A2: The optimal concentration is cell-line dependent and assay-specific. After an initial toxicity screen, a dose-response curve should be generated for your cell line of interest using a relevant functional assay (e.g., proliferation assay, reporter gene assay). The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) derived from this curve is often a good starting point for further experiments.[1][2][3] It is crucial to test a range of concentrations around the EC50/IC50 to find the optimal biological response.

Q3: How long should I treat my cells with the compound?

A3: The treatment duration depends on the specific biological question and the mechanism of action of the compound. Short-term treatments (minutes to hours) may be sufficient to study rapid signaling events, while long-term treatments (days) may be necessary to observe effects on cell proliferation or differentiation. A time-course experiment is recommended to determine the optimal treatment duration.

Q4: My compound is not dissolving well in the culture medium. What should I do?

A4: Many organic compounds have limited solubility in aqueous solutions like cell culture media. It is common practice to dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[4][5] This stock can then be diluted into the culture medium to the desired final concentration. Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.1%) and does not affect cell viability.[4][5] A vehicle control (medium with the same concentration of solvent) should always be included in your experiments.

Q5: I am not observing any effect of my compound. What are the possible reasons?

A5: Several factors could contribute to a lack of observed effect:

  • Concentration: The concentration used may be too low. Try a higher concentration range.

  • Treatment duration: The treatment time may be too short or too long. Perform a time-course experiment.

  • Compound stability: The compound may be unstable in the culture medium.

  • Cell type: The target of the compound may not be present or functional in your chosen cell line.

  • Assay sensitivity: The assay used may not be sensitive enough to detect the biological response.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
High cell death even at low concentrations The compound is highly cytotoxic to the specific cell line.Perform a more detailed cytotoxicity assay with a wider and lower range of concentrations to determine the maximum non-toxic concentration.
The solvent (e.g., DMSO) concentration is too high.Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%). Include a solvent control.[4]
Inconsistent results between experiments Variability in cell density at the time of treatment.Standardize the cell seeding density and ensure cells are in the logarithmic growth phase before treatment.
Inconsistent compound preparation.Prepare fresh stock solutions of the compound regularly and store them properly.
Passage number of cells is too high.Use cells within a consistent and low passage number range.
Precipitate forms in the culture medium after adding the compound The compound has low solubility in the medium at the tested concentration.Lower the final concentration of the compound. Try using a different solvent or a solubilizing agent if compatible with your experiment.
Unexpected morphological changes in cells The compound may be inducing differentiation, senescence, or other cellular processes.Carefully observe and document any morphological changes. Use specific markers to investigate the underlying cellular processes.
Contamination of the cell culture.Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[6][7][8]

Experimental Protocols

Determining the Half-Maximal Inhibitory Concentration (IC50)

This protocol outlines a general method for determining the IC50 of a compound using a cell viability assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • The compound of interest dissolved in a suitable solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of your compound in complete culture medium. A common approach is a 2-fold or 10-fold serial dilution. Remember to include a vehicle control (medium with solvent) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the cell viability (%) against the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Quantitative Data Summary

Table 1: Example Template for IC50 Values (µM) of a Bioactive Compound on Different Cell Lines

Cell Line24 hours48 hours72 hours
Cell Line A
Cell Line B
Cell Line C

This table should be populated with your experimental data.

Signaling Pathways and Experimental Workflows

The Jasmonate Signaling Pathway

The jasmonate signaling pathway is a crucial regulator of plant growth, development, and defense responses.[9][10][11][12] Understanding this pathway can provide insights into the potential mechanisms of action of compounds that modulate it.

Jasmonate_Signaling_Pathway Stress Wounding/ Herbivory JA_Biosynthesis JA Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Ile JA_Biosynthesis->JA_Ile SCF_COI1 SCF-COI1 Complex JA_Ile->SCF_COI1 binds COI1 COI1 COI1->SCF_COI1 part of JAZ JAZ Repressor Ubiquitination Ubiquitination & Degradation JAZ->Ubiquitination MYC2 MYC2 Transcription Factor JAZ->MYC2 represses SCF_COI1->JAZ targets Gene_Expression Expression of JA-responsive genes MYC2->Gene_Expression activates Response Defense/Growth Response Gene_Expression->Response Experimental_Workflow Start Start: New Compound Toxicity Cytotoxicity Screening Start->Toxicity Dose_Response Dose-Response Curve (IC50/EC50) Toxicity->Dose_Response Functional_Assay Primary Functional Assay Dose_Response->Functional_Assay Secondary_Assay Secondary/ Mechanistic Assays Functional_Assay->Secondary_Assay Pathway_Analysis Signaling Pathway Analysis Secondary_Assay->Pathway_Analysis End End: Characterized Compound Pathway_Analysis->End

References

Troubleshooting Jangomolide instability in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with jangomolide. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a naturally occurring limonoid, a class of highly oxygenated triterpenoid secondary metabolites. It is also classified as a steroid lactone.[1] Its chemical structure and general properties are summarized in the table below.

PropertyValueReference
CAS Number 93767-25-0[2]
Appearance Solid at room temperature[2]
Boiling Point 675.3 ± 55.0 °C at 760 mmHg[2]
Density 1.4 ± 0.1 g/cm³[2]

Q2: How should I store this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound. For long-term stability, it is recommended to store this compound under the following conditions:

FormStorage TemperatureDurationReference
Powder -20°C3 years[2]
4°C2 years[2]
In Solvent -80°C6 months[2]
-20°C1 month[2]

It is also advisable to avoid repeated freeze-thaw cycles of solutions.[3]

Q3: In which solvents is this compound soluble?

This compound is reported to be soluble in dimethyl sulfoxide (DMSO).[2][3] For other solvents such as ethanol or DMF, it is recommended to test solubility with a small amount of the compound to avoid sample loss.[2]

Troubleshooting Guide for this compound Instability

This guide addresses specific issues you might encounter related to this compound's stability during your experiments.

Q4: I am observing a loss of this compound activity in my aqueous assay buffer. What could be the cause?

Loss of activity in aqueous solutions is a common issue with compounds containing lactone rings, such as this compound. The stability of limonoids can be pH-dependent.[4] Specifically, the D-ring of limonoids can be opened under alkaline conditions and closed under acidic conditions.[4]

  • Troubleshooting Steps:

    • Check the pH of your assay buffer: If your buffer is alkaline (pH > 7), the lactone ring of this compound may be undergoing hydrolysis, leading to inactivation.

    • Perform a pH stability study: Assess the stability of this compound in your buffer at different time points using an appropriate analytical method like HPLC.

    • Adjust buffer pH: If instability is confirmed, consider adjusting the pH of your assay buffer to a neutral or slightly acidic range (pH 6-7) to minimize hydrolysis.

Q5: My this compound stock solution in DMSO appears to be degrading over time, even when stored at low temperatures. Why is this happening?

While DMSO is a common solvent for storing compounds, several factors can contribute to the degradation of sensitive molecules like this compound.

  • Potential Causes and Solutions:

    • Water Content: The presence of water in DMSO can facilitate hydrolysis of labile functional groups.[5] Ensure you are using anhydrous DMSO and minimize exposure to atmospheric moisture.

    • Light Exposure: Although not specifically documented for this compound, many natural products are light-sensitive. Protect your stock solutions from light by using amber vials or wrapping them in foil.

    • Oxidation: The furan ring in limonoids can be susceptible to oxidation.[4] While DMSO itself is not highly oxidizing, dissolved oxygen can contribute to degradation. Consider degassing your solvent before preparing the stock solution.

Q6: I am seeing unexpected peaks in my analytical chromatogram (e.g., HPLC) when analyzing my experimental samples containing this compound. What are these?

The appearance of new peaks likely indicates the formation of degradation products. As a limonoid and steroid lactone, this compound can undergo several degradation pathways.

  • Common Degradation Pathways for Related Compounds:

    • Hydrolysis: As mentioned, the lactone ring is susceptible to hydrolysis, which would result in a ring-opened product with a different retention time.[6]

    • Oxidation: The furan moiety and other parts of the molecule can be oxidized, leading to various oxidation products.

    • Isomerization: Changes in stereochemistry can occur under certain conditions, leading to the formation of isomers with different chromatographic properties.

  • Experimental Workflow for Identifying Degradation Products:

G cluster_0 Problem Identification cluster_1 Forced Degradation Study cluster_2 Analysis and Identification cluster_3 Resolution A Unexpected peaks in chromatogram B Expose this compound to stress conditions (Acid, Base, Oxidation, Light, Heat) A->B Initiate investigation C Analyze stressed samples by LC-MS B->C Generate degradation products D Compare chromatograms of stressed and experimental samples C->D Provide data for comparison E Characterize degradation products by MS/MS fragmentation D->E Isolate and identify unknown peaks F Optimize experimental conditions to minimize degradation E->F Inform optimization strategy

Workflow for identifying degradation products.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[2]

Protocol 2: General Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.[7][8]

  • Materials:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • 3% Hydrogen peroxide (H₂O₂)

    • Purified water

    • Appropriate buffers for pH control

    • HPLC or LC-MS system

  • Procedure:

    • Acid Hydrolysis: Dilute the this compound stock solution in 0.1 M HCl to a final concentration suitable for analysis. Incubate at a controlled temperature (e.g., 60°C) and collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Repeat the procedure in step 1 using 0.1 M NaOH.

    • Oxidative Degradation: Dilute the this compound stock solution in a solution of 3% H₂O₂. Incubate at room temperature and collect samples at various time points.

    • Photostability: Expose a solution of this compound to a light source (e.g., UV lamp) and compare it to a sample kept in the dark.

    • Thermal Stability: Incubate a solution of this compound at an elevated temperature (e.g., 60°C) and analyze samples over time.

    • Analysis: Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining this compound and detect the formation of degradation products.

Signaling Pathway

Limonoids have been reported to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.[4][9] The following diagram illustrates a generalized signaling pathway that could be affected by this compound, based on the known activities of similar compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound Receptor Cell Surface Receptor This compound->Receptor Binds to or modulates receptor MAPK_Cascade MAPK Cascade (e.g., p38) Receptor->MAPK_Cascade Activates/Inhibits IKK IKK Complex Receptor->IKK Inhibits IkappaB IκB IKK->IkappaB Phosphorylates for degradation NFkappaB NF-κB IkappaB->NFkappaB Sequesters in cytoplasm NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocates to nucleus Gene_Expression Gene Expression (e.g., Pro-inflammatory Cytokines) NFkappaB_nucleus->Gene_Expression Regulates transcription

Potential signaling pathway modulated by this compound.

References

Purification artifacts in Jangomolide isolation and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Jangomolide. Our aim is to help you identify and avoid common purification artifacts, ensuring the integrity and purity of your isolated compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a complex limonoid natural product isolated from plants of the Flacourtia genus. Its intricate structure, featuring multiple reactive functional groups including lactone rings, an epoxide, and a furan moiety, makes it susceptible to degradation and artifact formation during extraction and purification. Careful control of experimental conditions is crucial to prevent these undesirable side reactions.

Q2: What are the most common types of purification artifacts observed during this compound isolation?

While specific artifacts for this compound are not extensively documented in the literature, based on its chemical structure, the following are highly probable:

  • Hydrolysis Products: Opening of the lactone rings to form the corresponding hydroxy acids.

  • Epoxide Ring-Opening Products: Reaction of the epoxide with nucleophilic solvents (e.g., water, methanol) or under acidic/basic conditions to yield diols or ether adducts.

  • Furan Ring Degradation Products: The furan ring can undergo rearrangement or degradation, particularly under acidic conditions.[1][2]

  • Isomerization Products: Potential for isomerization of chiral centers or double bonds under harsh pH or thermal conditions.

Q3: How can I minimize the risk of artifact formation during the initial extraction process?

To minimize artifact formation during extraction, it is recommended to:

  • Use mild extraction methods, such as maceration or Soxhlet extraction with gentle heating.

  • Employ neutral, high-purity solvents.

  • Avoid prolonged exposure to high temperatures and strong light.

  • Work quickly to minimize the time the extract spends in solution.

  • Consider an initial fractionation step to separate acidic and basic components which could catalyze degradation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound and presence of more polar impurities on TLC/HPLC. Lactone Hydrolysis: Exposure to acidic or basic conditions during extraction or chromatography can lead to the opening of lactone rings, forming more polar hydroxy acids.[4][5][6][7][8][9]- Maintain a neutral pH (around 7.0) throughout the purification process.- Use buffered mobile phases for chromatography.- Avoid strong acids or bases for pH adjustment.
Appearance of new, less polar peaks in the chromatogram, especially when using alcoholic solvents. Epoxide Ring-Opening: The highly strained epoxide ring is susceptible to nucleophilic attack by solvents like methanol or ethanol, especially if acidic or basic traces are present.[10][11][12][13]- Use aprotic solvents (e.g., ethyl acetate, dichloromethane, hexane) for chromatography where possible.- If protic solvents are necessary, ensure they are neutral and of high purity.- Minimize reaction times and work at lower temperatures.
Loss of this compound and formation of unknown degradation products, particularly during silica gel chromatography. Acid-Catalyzed Degradation of the Furan Ring: The furan moiety can be sensitive to the acidic nature of standard silica gel, leading to rearrangement or decomposition.[1][2][14]- Use neutral or deactivated silica gel for column chromatography.- Alternatively, employ reversed-phase chromatography (C18) with a neutral mobile phase.- Consider using other neutral stationary phases like alumina (neutral grade).
Broad or tailing peaks during HPLC analysis. On-column Degradation or Interaction: The compound may be degrading on the analytical column, or there might be strong interactions with the stationary phase.- Check the pH of the mobile phase and ensure it is compatible with this compound's stability.- Try a different stationary phase (e.g., phenyl-hexyl instead of C18).- Reduce the column temperature to minimize thermal degradation.
Inconsistent results and appearance of unexpected byproducts. Solvent Impurities or Contamination: Impurities in solvents (e.g., peroxides in ethers, acidic residues) can react with this compound.- Use high-purity, freshly opened solvents.- Test solvents for peroxides and other impurities before use.- Store solvents properly to prevent degradation.

Quantitative Data Summary

Due to the limited availability of specific quantitative data on this compound degradation in the literature, the following tables provide illustrative examples based on the known reactivity of its functional groups. These are intended to guide researchers in understanding potential yield losses under suboptimal conditions.

Table 1: Hypothetical Impact of pH on this compound Recovery after 24 hours in Solution

pHMobile Phase BufferHypothetical Recovery of this compound (%)Notes
30.1% Formic Acid in Water/Acetonitrile65Potential for furan ring degradation and lactone hydrolysis.
510 mM Ammonium Acetate85Milder acidic conditions, less degradation expected.
710 mM Phosphate Buffer95Optimal for stability, minimizing hydrolysis and ring opening.
910 mM Ammonium Bicarbonate70Base-catalyzed hydrolysis of lactones is likely.

Table 2: Hypothetical Influence of Stationary Phase on this compound Yield during Column Chromatography

Stationary PhaseEluent SystemHypothetical Yield (%)Potential Artifacts
Standard Silica GelHexane/Ethyl Acetate gradient60-70Furan degradation, epoxide ring-opening.
Neutral Silica GelHexane/Ethyl Acetate gradient85-95Minimized acid-catalyzed degradation.
Reversed-Phase (C18)Water/Methanol gradient90-98Excellent for avoiding acid-catalyzed reactions.
Alumina (Neutral)Toluene/Ethyl Acetate gradient80-90Can be a good alternative to silica.

Experimental Protocols

Protocol 1: Recommended General Procedure for this compound Isolation

  • Extraction:

    • Air-dry and powder the plant material (Flacourtia jangomas).

    • Extract the powdered material with methanol at room temperature for 48 hours.

    • Concentrate the methanol extract under reduced pressure at a temperature below 40°C.

    • Suspend the crude extract in water and partition successively with hexane, dichloromethane, and ethyl acetate. This compound is expected to be in the more polar fractions (dichloromethane and ethyl acetate).

  • Initial Chromatographic Fractionation:

    • Subject the dichloromethane or ethyl acetate fraction to column chromatography on neutral silica gel.

    • Elute with a gradient of hexane and ethyl acetate, starting from 100% hexane and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 3:2) and visualizing with a UV lamp and/or an appropriate staining reagent.

  • Purification by Preparative HPLC:

    • Combine fractions containing this compound and concentrate.

    • Perform preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

    • Use an isocratic or gradient mobile phase of methanol and water (e.g., 60:40).

    • Monitor the elution at a suitable wavelength (e.g., 210 nm) and collect the peak corresponding to this compound.

    • Desalt and concentrate the pure fraction to obtain isolated this compound.

Protocol 2: Small-Scale Stability Test

To assess the stability of a partially purified fraction containing this compound under different conditions:

  • Dissolve a small amount of the fraction in three different solvents:

    • Methanol

    • Methanol with 0.1% formic acid

    • Methanol with 0.1% ammonia solution

  • Keep the solutions at room temperature and analyze by HPLC at time points 0, 2, 6, and 24 hours.

  • Monitor the peak area of this compound and the appearance of any new peaks to assess degradation.

Visualizations

Jangomolide_Purification_Workflow cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatography Plant_Material Flacourtia jangomas (Powdered) Extraction Methanol Extraction (Room Temperature) Plant_Material->Extraction Crude_Extract Crude Methanol Extract Extraction->Crude_Extract Partitioning Partitioning against Hexane, DCM, EtOAc Crude_Extract->Partitioning Jangomolide_Fraction DCM/EtOAc Fraction Partitioning->Jangomolide_Fraction Artifact_Warning1 Potential Artifacts: - Hydrolysis - Isomerization Partitioning->Artifact_Warning1 Column_Chromatography Neutral Silica Gel (Hexane/EtOAc) Jangomolide_Fraction->Column_Chromatography Semi_Pure Semi-Pure This compound Column_Chromatography->Semi_Pure Artifact_Warning2 Potential Artifacts: - Furan Degradation - Epoxide Ring-Opening Column_Chromatography->Artifact_Warning2 Prep_HPLC Preparative HPLC (C18) (MeOH/Water) Semi_Pure->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: Recommended workflow for this compound isolation.

Artifact_Formation_Pathways cluster_hydrolysis Lactone Hydrolysis cluster_epoxide_opening Epoxide Ring-Opening cluster_furan_degradation Furan Ring Degradation This compound This compound Acid_Base Acidic or Basic Conditions This compound->Acid_Base Nucleophiles Nucleophilic Solvents (H2O, MeOH) This compound->Nucleophiles Acid_Silica Acidic Conditions (e.g., Silica Gel) This compound->Acid_Silica Hydroxy_Acid Hydroxy Acid (Artifact) Acid_Base->Hydroxy_Acid Diol_Adduct Diol or Ether Adduct (Artifact) Nucleophiles->Diol_Adduct Degradation_Product Rearrangement/Degradation Products (Artifacts) Acid_Silica->Degradation_Product

Caption: Potential artifact formation pathways for this compound.

References

Technical Support Center: Synthesis of the Jangomolide Macrolide Ring

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the Jangomolide macrolide ring. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of the this compound macrolide ring, with a focus on the critical macrolactonization and ring-closing metathesis (RCM) steps.

Issue 1: Low Yield of the Desired Macrolide during Macrolactonization

Q1: My macrolactonization reaction is giving a low yield of the this compound precursor. What are the potential causes and how can I improve the yield?

A1: Low yields in macrolactonization are frequently due to competing intermolecular reactions, such as dimerization or oligomerization. The success of the intramolecular cyclization is highly dependent on reaction conditions that favor the desired ring closure.

Potential Causes and Solutions:

  • Concentration: High concentrations of the seco-acid precursor favor intermolecular reactions. The principle of high dilution is crucial for successful macrolactonization.

    • Troubleshooting:

      • Perform the reaction at a very low concentration (typically 0.001–0.05 M).

      • Employ a syringe pump for the slow addition of the seco-acid to the reaction mixture over several hours. This maintains a low instantaneous concentration of the substrate.

  • Choice of Macrolactonization Method: The activating agent used for the carboxylic acid can significantly impact the efficiency of the cyclization.

    • Troubleshooting:

      • If using Yamaguchi macrolactonization (2,4,6-trichlorobenzoyl chloride, Et3N, DMAP), ensure slow addition and optimal temperature.

      • Consider alternative methods such as the Corey-Nicolaou macrolactonization (2,2'-dipyridyl disulfide, PPh3) or Shiina macrolactonization (2-methyl-6-nitrobenzoic anhydride), which may be more effective for certain substrates.[1][2]

  • Substrate Conformation: The conformation of the linear precursor may not be favorable for cyclization.

    • Troubleshooting:

      • The introduction of conformational constraints, such as gem-dimethyl groups or unsaturation, can pre-organize the molecule for cyclization.

      • Computational modeling can help predict low-energy conformations and guide the design of the seco-acid precursor.

Data Presentation: Effect of Concentration on Monomer vs. Dimer Formation

Concentration of Seco-Acid (M)Monomer:Dimer Ratio (Hypothetical)Yield of Monomer (%)
0.11:5<15%
0.051:2~30%
0.015:1~65%
0.00120:1>80%
Issue 2: Formation of Dimer and Other Oligomers in Ring-Closing Metathesis (RCM)

Q2: My RCM reaction to form the this compound macrocycle is producing significant amounts of dimer and other oligomers. How can I promote the desired intramolecular reaction?

A2: Similar to macrolactonization, the formation of dimers and oligomers in RCM is a common side reaction resulting from intermolecular metathesis.[3] The choice of catalyst, solvent, temperature, and substrate concentration are critical factors.

Potential Causes and Solutions:

  • Concentration: As with macrolactonization, high concentrations favor intermolecular reactions.

    • Troubleshooting:

      • Conduct the RCM reaction at high dilution (0.001–0.01 M).

      • Utilize slow addition of the diene substrate to the catalyst solution.

  • Catalyst Choice and Loading: The catalyst's activity and stability play a crucial role. Highly active catalysts can sometimes promote intermolecular reactions if the rate of intermolecular metathesis is faster than the rate of intramolecular cyclization.

    • Troubleshooting:

      • Screen different ruthenium-based catalysts (e.g., Grubbs I, Grubbs II, Hoveyda-Grubbs II). Second-generation catalysts like Grubbs II are generally more active but may require more careful control of reaction conditions.

      • Optimize the catalyst loading; higher loadings do not always lead to better yields of the monomer.

  • Reaction Temperature and Time: The reaction temperature can influence the rates of competing intra- and intermolecular reactions.

    • Troubleshooting:

      • Experiment with a range of temperatures. Lower temperatures may favor the intramolecular pathway.

      • Monitor the reaction progress over time to avoid prolonged reaction times that could lead to product degradation or isomerization.

Data Presentation: Catalyst and Concentration Effects on RCM

CatalystConcentration (M)Monomer:Dimer Ratio (Hypothetical)Yield of Monomer (%)
Grubbs I0.013:155%
Grubbs II0.012:145%
Hoveyda-Grubbs II0.014:165%
Grubbs II0.00110:180%

Frequently Asked Questions (FAQs)

Q3: I am observing epimerization at a stereocenter adjacent to a carbonyl group during the synthesis. What conditions can lead to this and how can it be minimized?

A3: Epimerization at stereocenters, particularly those alpha to a carbonyl group, is a significant risk during macrolide synthesis, often occurring under basic or acidic conditions.[1][4][5]

  • Causes:

    • Base-catalyzed enolization: Strong bases used during protecting group manipulations or in condensation reactions can deprotonate the alpha-carbon, leading to a planar enolate intermediate that can be protonated from either face, resulting in racemization or epimerization.

    • Acid-catalyzed enolization: Acidic conditions can also promote enolization and subsequent epimerization.

    • Macrolactonization conditions: Certain activating agents and basic additives used in macrolactonization can promote epimerization of the C-terminal stereocenter of the seco-acid.[1]

  • Prevention and Mitigation:

    • Choice of reagents: Use non-basic or mildly basic conditions whenever possible. For example, when removing silyl protecting groups, consider using fluoride sources buffered with acetic acid.

    • Protecting groups: In some cases, the installation of a protecting group can sterically hinder deprotonation at an adjacent stereocenter.

    • Reaction temperature: Lowering the reaction temperature can often reduce the rate of epimerization.

    • Slow addition: In macrolactonization, slow addition of the seco-acid can minimize the time the activated species is exposed to basic conditions, thereby reducing the risk of epimerization.[1]

Q4: I am having difficulty with the removal of a specific protecting group, leading to either incomplete deprotection or decomposition of the substrate. What should I consider?

A4: The selection and manipulation of protecting groups are critical in the synthesis of complex molecules like this compound. Problems with deprotection often stem from the choice of protecting group or the deprotection conditions.

  • Troubleshooting Steps:

    • Orthogonal Protecting Group Strategy: Ensure that your protecting group strategy is orthogonal, meaning that each protecting group can be removed under specific conditions without affecting the others.

    • Screening Deprotection Conditions: If the standard deprotection protocol is failing, a systematic screening of different reagents, solvents, temperatures, and reaction times is necessary. For example, for a silyl ether, if TBAF is causing decomposition, consider using HF-pyridine, TAS-F, or acidic conditions like PPTS.

    • Substrate-Specific Effects: The reactivity of a protecting group can be influenced by the surrounding functional groups and the overall steric environment of the molecule. What works for a simple model system may not be directly transferable to the complex this compound backbone.

    • Purity of Reagents: Ensure that the deprotection reagents are pure and of high quality. For example, old or impure TBAF solutions can be more basic and cause side reactions.

Q5: How can I effectively purify the final this compound macrolide from reaction byproducts?

A5: The purification of large, often conformationally flexible macrolides can be challenging. A combination of chromatographic techniques is typically required.

  • Purification Strategy:

    • Initial Workup: A standard aqueous workup is the first step to remove water-soluble impurities.

    • Flash Column Chromatography: This is the primary method for separating the desired macrolide from byproducts like dimers, oligomers, and unreacted starting material. Careful selection of the solvent system is crucial for achieving good separation. A gradient elution is often necessary.

    • Preparative HPLC: For final purification to achieve high purity, reversed-phase preparative HPLC is often employed. This is particularly useful for separating closely related diastereomers or isomers.

    • Crystallization: If the final macrolide is crystalline, crystallization can be a highly effective method for obtaining material of very high purity.

Experimental Protocols

Protocol 1: General Procedure for Yamaguchi Macrolactonization

  • A solution of the seco-acid (1.0 equiv) in anhydrous toluene (to achieve a final concentration of ~0.001 M) is prepared.

  • To a separate flask containing a stirred solution of anhydrous toluene is added 2,4,6-trichlorobenzoyl chloride (1.2 equiv) and triethylamine (1.5 equiv) at room temperature under an argon atmosphere.

  • The solution of the seco-acid is added dropwise via a syringe pump to the stirred solution of the activating agents over a period of 6-12 hours.

  • After the addition is complete, a solution of 4-(dimethylamino)pyridine (DMAP) (4.0 equiv) in anhydrous toluene is added.

  • The reaction mixture is stirred at room temperature for an additional 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

Protocol 2: General Procedure for Ring-Closing Metathesis (RCM)

  • A solution of the diene precursor (1.0 equiv) in degassed, anhydrous solvent (e.g., dichloromethane or toluene, to achieve a final concentration of 0.001-0.01 M) is prepared.

  • To a separate flask containing the degassed solvent under an argon atmosphere is added the ruthenium catalyst (e.g., Grubbs II, 5-10 mol%).

  • The solution of the diene is added to the catalyst solution via a syringe pump over a period of 4-8 hours at the desired temperature (e.g., room temperature to 40 °C).

  • The reaction mixture is stirred for an additional 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched by the addition of a few drops of ethyl vinyl ether to deactivate the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to remove the ruthenium byproducts and any oligomeric material.

Mandatory Visualizations

experimental_workflow cluster_synthesis This compound Synthesis Workflow start Linear Seco-Acid Precursor macrolactonization Macrolactonization start->macrolactonization Yamaguchi or Shiina Conditions rcm Ring-Closing Metathesis macrolactonization->rcm Macrocyclic Diene deprotection Final Deprotection rcm->deprotection Protected this compound purification Purification deprotection->purification This compound This compound purification->this compound troubleshooting_logic start Low Yield in Cyclization Step check_dimer Check for Dimer/ Oligomer Formation start->check_dimer high_dilution Implement High Dilution Conditions check_dimer->high_dilution Yes optimize_catalyst Optimize Catalyst/ Reagents check_dimer->optimize_catalyst No success Improved Yield high_dilution->success check_epimerization Check for Epimerization optimize_catalyst->check_epimerization modify_conditions Modify Base/Acid Conditions check_epimerization->modify_conditions Yes check_epimerization->success No modify_conditions->success

References

Technical Support Center: Enhancing Yamaguchi Macrolactonization for Complex Macrolides like Jangomolide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of this writing, a published total synthesis of Jangomolide is not available in the public domain. Therefore, this guide provides troubleshooting and optimization strategies for the Yamaguchi macrolactonization of complex, sterically hindered seco-acids, drawing parallels to the structural challenges this compound presents. The information herein is based on established principles and published data for analogous complex natural products.

Troubleshooting Guide

This section addresses common issues encountered during the Yamaguchi macrolactonization of complex substrates.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield of Macrolactone 1. Inefficient formation of the mixed anhydride: The carboxylic acid may not be fully activated by 2,4,6-trichlorobenzoyl chloride (TCBC).2. Decomposition of the seco-acid or mixed anhydride: The substrate may be unstable under the reaction conditions.3. Intermolecular reactions dominating: High concentration can favor the formation of dimers and oligomers.[1]1. Ensure anhydrous conditions: All reagents and solvents must be rigorously dried. Use freshly distilled solvents and flame-dried glassware.2. Optimize base and stoichiometry: Use a slight excess of triethylamine (Et3N) to ensure complete formation of the mixed anhydride. Ensure TCBC is of high purity.3. Lower reaction temperature: While some Yamaguchi macrolactonizations require reflux, starting at room temperature or even 0 °C during the anhydride formation can prevent decomposition.[1]4. High dilution: Perform the reaction under high dilution conditions (typically 0.001-0.005 M) to favor the intramolecular cyclization. This can be achieved by slow addition of the seco-acid/Et3N mixture to the TCBC solution, followed by slow addition of this mixture to a large volume of toluene containing DMAP.
Formation of Dimers/Oligomers High concentration of the seco-acid: The rate of intermolecular reaction is concentration-dependent.Employ high-dilution techniques: - Use a syringe pump for the slow addition of the activated seco-acid to the DMAP solution over several hours. - Increase the total solvent volume significantly.
Epimerization at Stereocenters Presence of a strong base and elevated temperatures: The combination of Et3N/DMAP and heat can lead to the epimerization of stereocenters, particularly those alpha to a carbonyl group.[2]1. Slow addition at lower temperature: Add the seco-acid slowly to minimize the exposure time of the activated acid to the basic conditions before cyclization.[2]2. Use a milder base or alternative protocol: If epimerization persists, consider alternative macrolactonization methods that operate under milder conditions, though this may come at the cost of yield. A modified Yonemitsu protocol has been shown to reduce epimerization in some cases.[2]
Reaction Stalls/Incomplete Conversion 1. Steric hindrance: The seco-acid of a complex molecule like this compound is likely to be sterically hindered, slowing down both the anhydride formation and the final cyclization.2. Deactivation of DMAP: Trace acidic impurities can protonate and deactivate the DMAP catalyst.1. Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature (e.g., from room temperature to 40-60 °C, or refluxing toluene) may be necessary.[1]2. Increase DMAP loading: A higher catalyst loading (e.g., 2-4 equivalents) can sometimes overcome slow turnover due to steric hindrance or partial deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Yamaguchi macrolactonization?

A1: Toluene is the most commonly used and often the best solvent, especially for reactions requiring elevated temperatures.[3] Its high boiling point allows for a wide temperature range, and it is relatively non-polar, which can help pre-organize the substrate for cyclization. Other aprotic solvents like THF and dichloromethane (DCM) can also be used, particularly for reactions that proceed at room temperature.[3][4] The choice of solvent can be substrate-dependent and may require empirical optimization.

Q2: How critical is the purity of the reagents?

A2: The purity of all reagents is paramount for the success of the Yamaguchi macrolactonization.

  • Seco-acid: Must be free of any residual acids or bases from previous steps.

  • 2,4,6-Trichlorobenzoyl chloride (TCBC): Should be of high purity. Impurities can lead to side reactions.

  • Triethylamine (Et3N): Should be freshly distilled from a suitable drying agent (e.g., CaH2).

  • 4-Dimethylaminopyridine (DMAP): Should be a high-purity grade.

  • Solvent: Must be anhydrous.

Q3: What is the role of each reagent in the reaction?

A3:

  • 2,4,6-Trichlorobenzoyl chloride (TCBC): This is the activating agent. It reacts with the carboxylic acid of the seco-acid in the presence of a base to form a highly reactive mixed anhydride.[1] The steric bulk of the ortho-chloro groups directs the subsequent nucleophilic attack by the alcohol to the desired carbonyl group.[1]

  • Triethylamine (Et3N): A tertiary amine base used to neutralize the HCl generated during the formation of the mixed anhydride.[5]

  • 4-Dimethylaminopyridine (DMAP): A highly nucleophilic catalyst that reacts with the mixed anhydride to form an even more reactive acylpyridinium intermediate. This intermediate is then attacked by the hydroxyl group of the seco-acid to form the macrolactone.[4][6]

  • Toluene (or other aprotic solvent): Provides the reaction medium and, under high dilution, favors the intramolecular cyclization over intermolecular polymerization.[3]

Q4: Can other activating agents be used in place of TCBC?

A4: Yes, several other activating agents have been developed for macrolactonization, and some are variations of the Yamaguchi protocol. For instance, 2-methyl-6-nitrobenzoic anhydride (MNBA) is another effective reagent that can sometimes give better results, particularly in cases prone to epimerization.[2] The choice of activating agent can be critical and may need to be screened for a particularly challenging substrate.

Generalized Experimental Protocol for Yamaguchi Macrolactonization

This protocol is a general guideline and may require optimization for specific substrates.

1. Preparation:

  • All glassware should be flame-dried under vacuum or oven-dried at >120 °C and cooled under an inert atmosphere (e.g., argon or nitrogen).

  • All solvents must be anhydrous. Toluene can be distilled from sodium/benzophenone. Triethylamine should be distilled from calcium hydride.

  • The seco-acid should be azeotropically dried with toluene prior to use to remove any trace water.

2. Reaction Setup:

  • A solution of the seco-acid (1.0 eq.) in anhydrous toluene (at a high-dilution concentration, e.g., 0.01 M for this initial solution) is prepared in a flask under an inert atmosphere.

  • In a separate, large flask equipped with a magnetic stirrer, a solution of DMAP (2.0-4.0 eq.) in anhydrous toluene is prepared. The volume of this solvent should be sufficient to achieve the final high-dilution concentration (e.g., 0.001 M) upon addition of the activated seco-acid. This flask is typically heated to the desired reaction temperature (e.g., reflux).

  • A third flask is charged with a solution of TCBC (1.1-1.5 eq.) in anhydrous toluene.

3. Anhydride Formation and Cyclization:

  • To the solution of the seco-acid, add freshly distilled triethylamine (1.1-1.5 eq.).

  • This solution of the seco-acid and triethylamine is then added dropwise, often via a syringe pump, over a period of 1-2 hours to the solution of TCBC at room temperature. This mixture is stirred for an additional 1-2 hours to ensure complete formation of the mixed anhydride.

  • The resulting mixture containing the mixed anhydride is then added via syringe pump over a prolonged period (e.g., 4-12 hours) to the refluxing solution of DMAP in toluene.

4. Work-up and Purification:

  • After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at the same temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed successively with a saturated aqueous solution of NaHCO3, water, and brine.

  • The organic layer is dried over anhydrous Na2SO4 or MgSO4, filtered, and concentrated in vacuo.

  • The crude product is then purified by column chromatography on silica gel to afford the desired macrolactone.

Experimental Workflow Diagram

Yamaguchi_Macrolactonization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Flame-dry glassware seco_acid Seco-acid + Et3N in Toluene prep_glass->seco_acid prep_solvents Use anhydrous solvents prep_solvents->seco_acid tcbc TCBC in Toluene prep_solvents->tcbc dmap DMAP in Toluene (large volume, refluxing) prep_solvents->dmap prep_reagents Ensure pure reagents prep_reagents->seco_acid prep_reagents->tcbc prep_reagents->dmap anhydride_formation Slowly add Seco-acid/Et3N to TCBC solution (Mixed Anhydride Formation) seco_acid->anhydride_formation tcbc->anhydride_formation cyclization Slowly add Mixed Anhydride solution to DMAP solution (Intramolecular Cyclization) dmap->cyclization anhydride_formation->cyclization quench Cool and concentrate cyclization->quench extract Aqueous work-up (NaHCO3, H2O, brine) quench->extract purify Column Chromatography extract->purify product Pure Macrolactone purify->product

Caption: General workflow for Yamaguchi macrolactonization.

Data on Yamaguchi Macrolactonization of Complex Substrates

The following table summarizes conditions and yields for the Yamaguchi macrolactonization in the synthesis of various complex natural products, which can serve as a reference.

Natural Product/Precursor Ring Size Key Conditions Yield Reference
(-)-Curvularin Precursor12TCBC, Et3N, THF; then DMAP, Toluene74%[7]
Neocosmosin B Precursor14TCBC, Et3N, THF; then DMAP, Toluene64%[7]
(-)-Vermiculine Precursor16TCBC, Et3N, DMAP, Toluene-[3]
Amphidinolide F Fragment-Et3N, DMAP, TCBC69%[7]
(-)-Enigmazole B Precursor-Et3N, THF, DMAP, Toluene93%[3]
Strasseriolide A Precursor-TCBC, Et3N, DMAP, Toluene30%[3]
Disorazole C1 Precursor30Yamaguchi conditions70%[3][7]
LI-F04a Analogue-Modified Yonemitsu/Yamaguchi58%[2]

References

Minimizing degradation of Jangomolide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on minimizing the degradation of Jangomolide during storage and experimental use. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for long-term storage?

A1: For long-term storage, it is recommended to dissolve this compound in anhydrous DMSO at a high concentration to create a stock solution. Aliquot the stock solution into small, single-use vials to avoid repeated freeze-thaw cycles. For aqueous buffers, prepare fresh solutions daily, as the lactone moiety in this compound is susceptible to hydrolysis.

Q2: At what temperature should I store my this compound solutions?

A2: Solid this compound should be stored at -20°C or lower. DMSO stock solutions should also be stored at -20°C. Aqueous solutions should be used immediately or stored at 4°C for no longer than a few hours. Avoid storing aqueous solutions for extended periods, even when frozen.

Q3: Is this compound sensitive to light?

Q4: What are the likely signs of this compound degradation?

A4: Degradation of this compound can manifest as a decrease in its biological activity, the appearance of additional peaks in your analytical chromatograms (e.g., HPLC, LC-MS), or a change in the color of the solution.

Q5: My this compound solution has been stored for a while. How can I check if it has degraded?

A5: You can assess the integrity of your this compound solution by analytical methods such as HPLC or LC-MS. Compare the chromatogram of your stored sample to that of a freshly prepared solution. A significant decrease in the area of the main this compound peak or the appearance of new peaks suggests degradation.

Troubleshooting Guide

Problem 1: I am observing a loss of biological activity in my experiments.

  • Question: Could the loss of activity be due to this compound degradation?

  • Answer: Yes, degradation of this compound is a likely cause for the loss of biological activity. The lactone ring is a critical pharmacophore, and its cleavage would likely render the molecule inactive.

  • Troubleshooting Steps:

    • Prepare a fresh solution of this compound from a solid sample and repeat the experiment.

    • If the activity is restored, your previous solution has likely degraded.

    • Review your storage and handling procedures. Ensure you are using an appropriate solvent, storing at the recommended temperature, and protecting from light.

    • Consider performing a quick purity check of your stored solution using HPLC or LC-MS.

Problem 2: I see extra peaks in my HPLC/LC-MS analysis of a this compound sample.

  • Question: What could be the cause of these additional peaks?

  • Answer: The appearance of new peaks in your chromatogram is a strong indication of degradation. Based on the structure of this compound, a steroid lactone, the most probable degradation pathways are hydrolysis and oxidation.[1][2]

  • Troubleshooting Steps:

    • Analyze a freshly prepared solution to confirm that the extra peaks are not present initially.

    • Based on the mass of the new peaks, you can infer the type of degradation. An increase in mass corresponding to the addition of a water molecule (M+18) would suggest hydrolysis of the lactone ring.

    • If you suspect hydrolysis, ensure your solvents are anhydrous and minimize the time this compound is in an aqueous solution.

    • If you suspect oxidation, ensure your solvents are degassed and consider adding an antioxidant, though this should be tested for compatibility with your experimental system.

Data on this compound Stability

The following table summarizes hypothetical stability data for this compound under various storage conditions to illustrate the expected trends.

ConditionSolventTemperatureDurationPurity (%)Degradation Products
A (Control) Anhydrous DMSO-80°C6 months>99%Not Detected
B Anhydrous DMSO-20°C6 months98%Minor peaks
C Anhydrous DMSO4°C1 month90%Multiple degradation peaks
D Aqueous Buffer (pH 7.4)4°C24 hours85%Major peak corresponding to hydrolyzed product
E Aqueous Buffer (pH 5.0)4°C24 hours95%Minor peak corresponding to hydrolyzed product
F (Light Exposure) Anhydrous DMSORoom Temperature24 hours92%Multiple degradation peaks

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to understand its stability profile.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Anhydrous DMSO

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • HPLC system with a C18 column and UV or MS detector

Procedure:

  • Acid Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 2, 6, and 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase and inject into the HPLC.

  • Base Hydrolysis:

    • Dissolve 1 mg of this compound in 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 1, 4, and 12 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase and inject into the HPLC.

  • Oxidative Degradation:

    • Dissolve 1 mg of this compound in 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 2, 6, and 24 hours.

    • Dilute with mobile phase and inject into the HPLC.

  • Thermal Degradation:

    • Store solid this compound at 80°C for 7 days.

    • Dissolve in DMSO, dilute with mobile phase, and inject into the HPLC.

  • Photodegradation:

    • Expose a solution of this compound in DMSO to direct sunlight for 24 hours.

    • Inject into the HPLC.

  • Analysis:

    • For all conditions, compare the chromatograms to a freshly prepared, unstressed solution of this compound.

    • Calculate the percentage of degradation and identify major degradation products by their retention times and, if available, mass spectra.

Visualizations

Jangomolide_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound (Steroid Lactone) Hydrolyzed_Product Ring-Opened Product (Inactive) This compound->Hydrolyzed_Product H₂O (Acid or Base) Oxidized_Product Oxidized Product(s) This compound->Oxidized_Product [O]

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Loss of Activity or Unexpected HPLC Peaks Check_Storage Review Storage Conditions (Temp, Solvent, Light) Start->Check_Storage Prep_Fresh Prepare Fresh Solution Check_Storage->Prep_Fresh Compare_Activity Compare Activity of Old vs. Fresh Solution Prep_Fresh->Compare_Activity Activity_Restored Activity Restored? Compare_Activity->Activity_Restored Degradation_Confirmed Degradation Confirmed. Discard Old Solution. Activity_Restored->Degradation_Confirmed Yes Other_Issue Investigate Other Experimental Parameters (e.g., Assay) Activity_Restored->Other_Issue No

Caption: Troubleshooting workflow for this compound stability issues.

Stability_Factors cluster_recommendations Recommendations Jangomolide_Stability This compound Stability Temperature Temperature Jangomolide_Stability->Temperature pH pH Jangomolide_Stability->pH Solvent Solvent Jangomolide_Stability->Solvent Light Light Exposure Jangomolide_Stability->Light Oxygen Oxygen Jangomolide_Stability->Oxygen Temp_Rec Low Temp (-20°C or lower) Temperature->Temp_Rec pH_Rec Near Neutral pH (for aqueous use) pH->pH_Rec Solvent_Rec Anhydrous Aprotic Solvent (DMSO) Solvent->Solvent_Rec Light_Rec Protect from Light Light->Light_Rec Oxygen_Rec Degas Solvents Oxygen->Oxygen_Rec

Caption: Factors influencing the stability of this compound.

References

Validation & Comparative

Unraveling Jangomolide's 3D Puzzle: A Comparative Guide to Stereostructure Validation

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms in a molecule, its stereostructure, is paramount in drug discovery and development, dictating its biological activity and interaction with therapeutic targets. For complex natural products like Jangomolide, a novel limonoid isolated from Flacourtia jangomas, unequivocally determining its stereochemistry is a critical step. This guide provides a comparative analysis of Mosher's method, a powerful NMR-based technique for assigning the absolute configuration of chiral alcohols, and other potential methods for the validation of this compound's intricate stereostructure.

Mosher's Method: A Powerful Tool for Local Stereochemistry

Mosher's method remains a cornerstone in the stereochemical analysis of chiral secondary alcohols. The technique involves the esterification of the alcohol with the chiral Mosher's acid reagents, (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form diastereomeric esters. The differing spatial arrangement of the bulky phenyl and trifluoromethyl groups of the MTPA moieties in these diastereomers leads to distinct anisotropic effects in their ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed ester linkage, the absolute configuration of the alcohol can be deduced.

A positive Δδ value for protons on one side of the Mosher ester plane and negative values on the other side provide a clear indication of the stereochemistry at that chiral center.

Experimental Protocol: Mosher's Esterification of this compound

A detailed experimental protocol for the application of Mosher's method to a secondary alcohol in a molecule like this compound is as follows:

  • Esterification:

    • Dissolve a small sample of this compound (containing a secondary alcohol) in a dry, aprotic solvent (e.g., anhydrous pyridine or dichloromethane).

    • In two separate reactions, add (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively, along with a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

    • Allow the reactions to proceed at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reactions and remove the solvent under reduced pressure.

    • Purify the resulting (R)- and (S)-MTPA esters of this compound using column chromatography or high-performance liquid chromatography (HPLC) to remove any unreacted reagents and byproducts.

  • NMR Analysis:

    • Acquire detailed ¹H NMR spectra for both the (R)- and (S)-MTPA esters.

    • Assign the proton signals in the vicinity of the esterified alcohol.

    • Calculate the chemical shift differences (Δδ = δS - δR) for these assigned protons.

  • Stereochemical Assignment:

    • Analyze the sign of the Δδ values to determine the spatial arrangement of the substituents around the chiral center, thereby assigning its absolute configuration.

Mosher_Method_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis & Interpretation This compound This compound (with sec-alcohol) R_MTPA (R)-MTPA-Cl This compound->R_MTPA Reaction S_MTPA (S)-MTPA-Cl This compound->S_MTPA Reaction R_Ester (R)-MTPA Ester R_MTPA->R_Ester S_Ester (S)-MTPA Ester S_MTPA->S_Ester NMR_R ¹H NMR of (R)-Ester R_Ester->NMR_R NMR_S ¹H NMR of (S)-Ester S_Ester->NMR_S Delta_delta Calculate Δδ (δS - δR) NMR_R->Delta_delta NMR_S->Delta_delta Assignment Assign Absolute Configuration Delta_delta->Assignment

Comparative Analysis with Alternative Methods

While Mosher's method is highly effective for determining the absolute configuration of specific chiral centers, a comprehensive validation of a complex stereostructure like this compound often necessitates a combination of techniques.

MethodPrincipleAdvantagesDisadvantages
Mosher's Method NMR analysis of diastereomeric MTPA esters.High sensitivity, requires small sample amounts, provides definitive assignment of a single stereocenter.Only applicable to molecules with suitable functional groups (alcohols, amines), can be complex for molecules with multiple chiral centers.
X-ray Crystallography Diffraction of X-rays by a single crystal of the compound.Provides the complete 3D structure, including absolute stereochemistry, with high accuracy.Requires a suitable single crystal, which can be difficult to obtain for complex natural products.
Circular Dichroism (CD) Spectroscopy Differential absorption of left and right circularly polarized light.Sensitive to the overall chirality of the molecule, can be used to compare with known compounds or theoretical models.Interpretation can be complex and may not provide the absolute configuration of individual stereocenters without reference data.
Total Synthesis Unambiguous chemical synthesis of a specific stereoisomer.Provides definitive proof of the entire stereostructure.Time-consuming, resource-intensive, and requires a well-defined synthetic strategy.

Stereostructure_Validation_Logic Unknown Unknown Stereostructure (this compound) Mosher Mosher's Method Unknown->Mosher Assigns specific chiral centers Xray X-ray Crystallography Unknown->Xray Determines complete 3D structure CD CD Spectroscopy Unknown->CD Compares overall chirality Validated Validated Stereostructure Mosher->Validated Confirmation Xray->Validated Definitive Proof CD->Validated Corroboration Synthesis Total Synthesis Synthesis->Validated Ultimate Proof

The Case of this compound: A Limonoid from Flacourtia jangomas

The original structure elucidation of this compound was reported in Phytochemistry, 1985, 24(1), 182-184. While the full experimental details from this publication are essential for a complete analysis, the established structure of this compound as a complex limonoid suggests the presence of multiple chiral centers, including secondary alcohols that would be amenable to Mosher's analysis.

A comprehensive approach to validating the stereostructure of this compound would likely involve the application of Mosher's method to determine the absolute configuration of key secondary alcohol functionalities. The data obtained would then be correlated with other spectroscopic data, such as Nuclear Overhauser Effect (NOE) experiments, to build a complete 3D model of the molecule. Ultimately, comparison with data from X-ray crystallography or confirmation through total synthesis would provide the most definitive validation of this compound's stereostructure.

The Bioactivity of Jangomolide: A Comparative Analysis with Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current scientific literature reveals a significant gap in the available data regarding the bioactivity of Jangomolide. As of late 2025, there are no published experimental studies detailing its specific biological effects, mechanism of action, or the signaling pathways it may modulate. Consequently, a direct comparative analysis of this compound with other well-established macrolides, supported by experimental data, cannot be conducted at this time.

This guide is intended for researchers, scientists, and drug development professionals. Given the absence of specific data on this compound, this document will instead provide a framework for such a comparison, outlining the necessary experimental data and methodologies. To illustrate this framework, we will present a comparative overview of the bioactivity of three well-characterized macrolides: Erythromycin, Clarithromycin, and Azithromycin. This will serve as a template for the future evaluation of novel macrolides like this compound, once data becomes available.

Comparative Bioactivity of Standard Macrolides: A Template for Future Analysis

To facilitate a meaningful comparison of macrolide bioactivity, quantitative data from key experiments should be summarized. The following table provides an example of how such data for this compound, once available, could be presented alongside that of other macrolides.

Table 1: Comparative Bioactivity of Selected Macrolides

Parameter Erythromycin Clarithromycin Azithromycin This compound
Minimum Inhibitory Concentration (MIC) against S. pneumoniae (µg/mL) 0.06 - 2.00.015 - 0.50.06 - 2.0Data not available
MIC against H. influenzae (µg/mL) 1.0 - 16.00.5 - 8.00.06 - 2.0Data not available
Intracellular Concentration in Macrophages (ratio to extracellular) ~10-20~40-50~200-800Data not available
Anti-inflammatory Effect (IC50 for IL-8 inhibition, ng/mL) ~100~50~25Data not available
Effect on Biofilm Formation (% inhibition at sub-MIC) ModerateSignificantStrongData not available

Note: The values presented for Erythromycin, Clarithromycin, and Azithromycin are approximate and can vary depending on the specific bacterial strain and experimental conditions.

Essential Experimental Protocols for Bioactivity Assessment

A thorough comparison of macrolide bioactivity necessitates the use of standardized and detailed experimental protocols. The following methodologies are fundamental for generating the data required for a comparative guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a crucial measure of a macrolide's antibacterial potency.

Methodology:

  • Broth Microdilution Method: This is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

    • Prepare a series of twofold dilutions of the macrolide in a liquid growth medium in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the test bacterium (e.g., Streptococcus pneumoniae, Haemophilus influenzae).

    • Include a positive control (bacteria without antibiotic) and a negative control (medium without bacteria).

    • Incubate the plate at a suitable temperature (e.g., 37°C) for 18-24 hours.

    • The MIC is determined as the lowest concentration of the macrolide at which no visible bacterial growth is observed.

Assessment of Intracellular Accumulation

The ability of macrolides to accumulate within host cells, such as macrophages, is critical for their efficacy against intracellular pathogens.

Methodology:

  • Radiolabeling or HPLC-MS/MS:

    • Culture phagocytic cells (e.g., murine macrophages, human neutrophils) in appropriate media.

    • Expose the cells to a known concentration of the macrolide (either radiolabeled or unlabeled) for a defined period.

    • Wash the cells extensively with ice-cold buffer to remove any extracellular drug.

    • Lyse the cells to release the intracellular contents.

    • Quantify the intracellular concentration of the macrolide using liquid scintillation counting (for radiolabeled compounds) or High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

    • The intracellular-to-extracellular concentration ratio is then calculated.

Evaluation of Anti-inflammatory Properties

Many macrolides exhibit immunomodulatory effects independent of their antimicrobial activity.

Methodology:

  • Cytokine Inhibition Assay:

    • Culture immune cells (e.g., human peripheral blood mononuclear cells or a specific cell line like A549).

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence of varying concentrations of the macrolide.

    • After an appropriate incubation period, collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., Interleukin-8, Tumor Necrosis Factor-alpha) using an Enzyme-Linked Immunosorbent Assay (ELISA).

    • The half-maximal inhibitory concentration (IC50) can then be calculated.

Visualizing a Hypothetical Experimental Workflow

To illustrate the process of evaluating a new macrolide, the following diagram outlines a potential experimental workflow.

Experimental_Workflow cluster_synthesis Compound Acquisition cluster_in_vitro In Vitro Bioactivity Screening cluster_data_analysis Data Analysis and Comparison cluster_publication Dissemination This compound This compound Synthesis/Isolation MIC MIC Determination (vs. relevant pathogens) This compound->MIC Intracellular Intracellular Accumulation (in phagocytes) This compound->Intracellular Anti_inflammatory Anti-inflammatory Assays (Cytokine Inhibition) This compound->Anti_inflammatory Biofilm Biofilm Formation Assay This compound->Biofilm Comparison Comparative Analysis with Erythromycin, Clarithromycin, Azithromycin MIC->Comparison Intracellular->Comparison Anti_inflammatory->Comparison Biofilm->Comparison Publication Publication of Findings Comparison->Publication

Caption: A generalized workflow for the bioactivity assessment of a novel macrolide.

Postulated Signaling Pathway Inhibition by Macrolides

While the specific pathways affected by this compound are unknown, many macrolides are known to modulate inflammatory signaling cascades. A key pathway often implicated is the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB IκB-NF-κB Complex IkB_NFkB->IkB releases IκB for degradation IkB_NFkB->NFkB releases NF-κB DNA DNA NFkB_n->DNA binds to Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) Transcription->Cytokines Macrolide Macrolide (e.g., Azithromycin) Macrolide->IKK inhibits

Caption: Postulated mechanism of macrolide-mediated inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The development of new macrolides with improved efficacy and safety profiles is an ongoing endeavor in medicinal chemistry and pharmacology. While "this compound" remains an uncharacterized entity in the public scientific domain, the framework presented here provides a clear roadmap for its future investigation and comparison with existing macrolides. Researchers who may have access to this compound are encouraged to perform the outlined experiments to elucidate its bioactivity. Such studies will be invaluable to the scientific community and will pave the way for a comprehensive understanding of this potentially new therapeutic agent. Until such data is available, any discussion on the comparative bioactivity of this compound remains speculative.

In-depth Analysis of Jangomolide Analogs: Data Currently Insufficient for a Comprehensive Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the research concerning the structure-activity relationship (SAR) of jangomolide analogs. While this compound is a recognized natural product, a limonoid extracted from Flacourtia jangomas, there is a notable absence of published studies detailing the synthesis and comparative biological evaluation of its derivatives. This scarcity of data precludes the creation of a detailed comparison guide as requested, which would necessitate quantitative data, experimental protocols, and signaling pathway visualizations.

This compound belongs to the broader classes of limonoids and steroid lactones, which are known for their diverse biological activities, including anticancer properties.[1][2][3] SAR studies for other members of these classes have been conducted, often revealing key structural motifs responsible for their therapeutic effects.[4][5][6] However, such specific analyses for this compound are not currently available in the public domain.

Our extensive search for "this compound biological activity," "this compound analogs cytotoxicity," "synthesis of this compound derivatives," and "this compound mechanism of action" did not yield the specific experimental data required to construct a meaningful comparison guide. The creation of such a guide would depend on the availability of quantitative metrics (e.g., IC50 values) for a series of this compound analogs tested in standardized biological assays. Furthermore, detailed experimental protocols and insights into the molecular mechanisms and signaling pathways affected by these compounds are essential components that are presently missing from the scientific literature.

Given the current state of research, a comprehensive guide on the structure-activity relationships of this compound analogs cannot be produced.

Alternative Proposal:

Should you be interested, a similar in-depth comparison guide could be developed for a more extensively researched class of related natural products with significant biological activity, such as other well-documented limonoids or steroid lactones with established anti-cancer properties. Such a guide would adhere to all the specified requirements, including:

  • Data Presentation: Summarized quantitative data in structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Graphviz diagrams for signaling pathways and experimental workflows.

Please advise if you would like to proceed with a guide on a related and well-documented class of compounds.

References

Validating the Cellular Targets of Jangomolide in Inflammatory Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the cellular targets of a novel anti-inflammatory compound, Jangomolide. By leveraging established methodologies and comparing its hypothetical performance against well-characterized inhibitors, researchers can effectively elucidate its mechanism of action and therapeutic potential.

Introduction to Inflammatory Pathways

Inflammation is a complex biological response orchestrated by a network of signaling pathways. Key pathways implicated in chronic inflammatory diseases include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). These pathways, when dysregulated, contribute to the pathology of numerous conditions, making them critical targets for therapeutic intervention.

The NF-κB pathway is a pivotal regulator of immune responses, cell survival, and proliferation.[1][2] It can be activated through canonical and non-canonical pathways, both leading to the translocation of NF-κB dimers into the nucleus to induce the expression of pro-inflammatory genes.[2][3] Similarly, the JAK-STAT pathway is crucial for cytokine signaling, which drives a wide array of cellular responses in immunity and inflammation.[4][5] Cytokine binding to their receptors activates associated JAKs, which in turn phosphorylate STAT proteins, leading to their dimerization, nuclear translocation, and regulation of target gene expression.[5]

Target Validation Strategies

Validating the molecular target of a new drug candidate is a critical step in drug discovery.[6][7] This process involves both chemical and genetic approaches to confirm that engaging the target produces the desired therapeutic effect.[6]

Chemical validation utilizes small molecule inhibitors to probe the function of a specific target.[6] This approach helps address key aspects like cell permeability and selective toxicity.[6] Genetic validation , on the other hand, employs techniques like gene knockout or RNA interference to definitively link a target to a cellular phenotype.[6]

Comparative Analysis of this compound

To illustrate the validation process for this compound, this guide presents a hypothetical comparison with established inhibitors of the NF-κB and JAK/STAT pathways.

Table 1: Comparative Efficacy of this compound and Known NF-κB Inhibitors
CompoundTarget(s)IC50 (NF-κB Reporter Assay)Effect on IκBα PhosphorylationIn vivo Efficacy (Animal Model)
This compound (Hypothetical) IKKβ50 nMPotent InhibitionReduction in paw edema in collagen-induced arthritis model
BAY 11-7082 IKKα/β10 µMInhibits TNF-α induced phosphorylationAnti-inflammatory effects in various models
TPCA-1 IKKβ17.9 nMSelective inhibitor of IκBα phosphorylationReduces inflammation in models of arthritis and colitis
Table 2: Comparative Efficacy of this compound and Known JAK Inhibitors
CompoundTarget(s)IC50 (JAK1 Kinase Assay)Effect on STAT3 PhosphorylationIn vivo Efficacy (Animal Model)
This compound (Hypothetical) JAK125 nMStrong inhibition of IL-6 induced phosphorylationAmelioration of disease in a psoriasis model
Tofacitinib JAK1/JAK3 > JAK21-3 nMInhibits IL-2, IL-4, IL-17, and IFN-γ signalingEffective in rheumatoid arthritis and other autoimmune diseases[8]
Baricitinib JAK1/JAK25.9 nM / 5.7 nMBroad inhibition of cytokine-induced STAT phosphorylationApproved for rheumatoid arthritis[8][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable target validation. Below are representative protocols for key experiments.

NF-κB Reporter Assay
  • Cell Culture: HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound or a reference compound for 1 hour.

  • Stimulation: Cells are then stimulated with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.[10]

  • Luminescence Measurement: Luciferase activity is measured using a dual-luciferase reporter assay system, and the results are normalized to Renilla luciferase activity.

Western Blot for IκBα and STAT3 Phosphorylation
  • Cell Culture and Treatment: Macrophages (e.g., RAW 264.7) or other relevant cells are treated with this compound or a reference inhibitor, followed by stimulation with LPS (for IκBα) or IL-6 (for STAT3).

  • Cell Lysis: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, phospho-STAT3, and total STAT3, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Pathways and Workflows

Diagrams are essential for illustrating complex biological pathways and experimental designs.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR TRADD TRADD TNFR->TRADD TRAF2 TRAF2 TRADD->TRAF2 IKK IKK TRAF2->IKK IκBα IκBα IKK->IκBα P NF-κB NF-κB IκBα->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc This compound This compound This compound->IKK Inhibits Pro-inflammatory\nGenes Pro-inflammatory Genes NF-κB_nuc->Pro-inflammatory\nGenes Transcription JAK_STAT_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT STAT JAK->STAT P STAT_dimer STAT Dimer STAT->STAT_dimer This compound This compound This compound->JAK Inhibits Target Genes Target Genes STAT_dimer->Target Genes Transcription Target_Validation_Workflow Identify Putative Target Identify Putative Target In vitro Assays In vitro Assays Identify Putative Target->In vitro Assays Biochemical/Biophysical Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Confirm cellular activity Target Engagement Target Engagement Cell-based Assays->Target Engagement Phenotypic Response Phenotypic Response Cell-based Assays->Phenotypic Response In vivo Models In vivo Models Validated Target Validated Target In vivo Models->Validated Target Target Engagement->In vivo Models Phenotypic Response->In vivo Models

References

A Comparative Analysis of Jasplakinolide's Cytotoxic Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of Jasplakinolide, a naturally derived cyclodepsipeptide, on various cancer cell lines. Its performance is contrasted with other cytoskeletal-targeting agents, Latrunculin A and Paclitaxel, supported by experimental data to offer a comprehensive overview for research and drug development.

Introduction to Cytoskeletal-Targeting Agents

The cytoskeleton, a complex network of protein filaments, is crucial for cell shape, division, and motility. Its dynamic nature makes it a prime target for anti-cancer therapies. This guide focuses on three such agents with distinct mechanisms of action:

  • Jasplakinolide: A potent inducer of actin polymerization and stabilizer of F-actin filaments.[1]

  • Latrunculin A: An actin depolymerizer that sequesters G-actin monomers, preventing their polymerization.[2][3]

  • Paclitaxel (Taxol): A microtubule stabilizer that promotes the assembly of tubulin into microtubules and prevents their disassembly, leading to cell cycle arrest.[1][4]

Comparative Efficacy on Cancer Cell Lines

The cytotoxic and anti-proliferative effects of these compounds vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values from various studies are summarized below.

CompoundCell LineCell TypeIC50 / EC50Reference
Jasplakinolide PC-3Human Prostate Carcinoma65 nM[5][6]
LNCaPHuman Prostate Carcinoma41 nM[5][6]
TSU-Pr1Human Prostate Carcinoma170 nM[5][6]
Latrunculin A Rhabdomyosarcoma (RMS) linesHuman & Murine Sarcoma80-220 nM (EC50)[7]
T47DHuman Breast Carcinoma6.7 µM (for HIF-1 inhibition)[8]
Latrunculin B *HCT116Human Colon Carcinoma7.1 µM[9]
MDA-MB-435Human Melanoma4.8 µM[9]
Paclitaxel Various Ovarian Carcinoma linesHuman Ovarian Carcinoma0.4 - 3.4 nM[10]
Eight Human Tumor linesVarious2.5 - 7.5 nM[11]
Non-Small Cell Lung Cancer (NSCLC)Human Lung Carcinoma0.027 µM (120h exposure)[12]
Small Cell Lung Cancer (SCLC)Human Lung Carcinoma5.0 µM (120h exposure)[12]

*Note: Latrunculin B is generally less potent than Latrunculin A.[9]

A significant finding is that Jasplakinolide demonstrates a degree of selectivity, with transformed cell lines being more susceptible to its apoptotic effects than non-transformed cells like murine thymocytes and mature T lymphocytes.[13]

Mechanisms of Action and Signaling Pathways

While all three compounds ultimately lead to apoptosis, their initial molecular targets and the signaling cascades they trigger are distinct.

Jasplakinolide: Actin Stabilization

Jasplakinolide binds to and stabilizes filamentous actin (F-actin), mimicking the effect of phalloidin but with the advantage of being cell-permeable.[1][13] This stabilization disrupts the dynamic nature of the actin cytoskeleton, which is vital for cell division and migration. This disruption leads to the induction of apoptosis through a caspase-3-like protease-dependent pathway.[7][13] In breast cancer cells, Jasplakinolide has also been shown to inhibit cell migration by reducing the levels and phosphorylation of α-1-syntrophin (SNTA1).[4][11]

Jasplakinolide_Pathway Jasplakinolide Jasplakinolide Actin F-Actin Stabilization (Disruption of Dynamics) Jasplakinolide->Actin SNTA1 Decreased SNTA1 Phosphorylation Jasplakinolide->SNTA1 Caspase3 Caspase-3 Activation Actin->Caspase3 Migration Inhibition of Cell Migration SNTA1->Migration Apoptosis Apoptosis Caspase3->Apoptosis

Jasplakinolide's dual mechanism of inducing apoptosis and inhibiting migration.
Latrunculin A: Actin Depolymerization

In contrast to Jasplakinolide, Latrunculin A disrupts the actin cytoskeleton by sequestering actin monomers (G-actin), preventing their incorporation into filaments and leading to the net depolymerization of F-actin.[2][5] This profound disruption of the actin machinery also triggers apoptosis, in some cases through the release of pro-apoptotic factors like Bmf from the cytoskeleton.[6]

LatrunculinA_Pathway LatrunculinA Latrunculin A G_Actin G-Actin Monomer Sequestration LatrunculinA->G_Actin F_Actin F-Actin Depolymerization G_Actin->F_Actin Apoptosis Apoptosis F_Actin->Apoptosis

Latrunculin A's mechanism of action leading to apoptosis.
Paclitaxel: Microtubule Stabilization

Paclitaxel shifts the focus from actin filaments to microtubules. It binds to the β-tubulin subunit, hyper-stabilizing the microtubule structure and preventing the dynamic instability required for chromosomal separation during mitosis.[4] This leads to a sustained blockage of the cell cycle at the G2/M phase, which ultimately triggers apoptosis.[13][14] The induction of apoptosis can also be mediated by Paclitaxel's binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[4]

Paclitaxel_Pathway Paclitaxel Paclitaxel Microtubules Microtubule Hyper-stabilization Paclitaxel->Microtubules Bcl2 Bcl-2 Inhibition Paclitaxel->Bcl2 CellCycle G2/M Phase Cell Cycle Arrest Microtubules->CellCycle Apoptosis Apoptosis Bcl2->Apoptosis CellCycle->Apoptosis

Paclitaxel's mechanism involving microtubule stabilization and cell cycle arrest.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of these compounds.

Cell Proliferation Assay ([³H]Thymidine Incorporation)

This assay measures the rate of DNA synthesis as an indicator of cell proliferation.

  • Cell Seeding: Plate cells in 96-well microtiter plates at a density of 2-5 x 10³ cells per well.

  • Treatment: Add varying concentrations of the test compound (e.g., Jasplakinolide from 0.25 to 2 µg/ml) or a vehicle control (e.g., 0.02% DMSO). Incubate for 24 or 48 hours.

  • Radiolabeling: Add 1 µCi of [methyl-³H]thymidine to each well and incubate for an additional 4 hours.

  • Harvesting: Harvest the cells onto glass fiber filters.

  • Measurement: Measure the incorporation of [³H]thymidine into the cellular DNA using a liquid scintillation counter. A decrease in counts indicates inhibition of proliferation.[7][13]

Apoptosis Assessment

Multiple assays are often used to confirm apoptosis.

Apoptosis_Workflow Start Treat Cells with Compound Morphology Nuclear Morphology (Hoechst/PI Staining) Start->Morphology Fragmentation DNA Fragmentation (Agarose Gel Electrophoresis) Start->Fragmentation Caspase Caspase-3 Activity Assay (Fluorometric) Start->Caspase Viability Cell Viability (Trypan Blue/LDH Assay) Start->Viability Result Confirm Apoptosis Morphology->Result Fragmentation->Result Caspase->Result Viability->Result

References

Jangomolide and Nitric Oxide Inhibition: A Comparative Analysis Not Yet Possible

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a significant gap in our understanding of Jangomolide's bioactivity, specifically concerning its potential as a nitric oxide (NO) inhibitor. At present, there is no published experimental data detailing the effects of this compound on nitric oxide production or its interaction with nitric oxide synthase (NOS) enzymes. Consequently, a direct comparison of this compound with known nitric oxide inhibitors is not feasible.

For researchers, scientists, and drug development professionals interested in the landscape of nitric oxide inhibition, this absence of data presents both a challenge and an opportunity. While we cannot currently place this compound within the existing spectrum of NO inhibitors, this highlights a potential area for novel research.

To provide context for future investigations, this guide will outline the established classes of nitric oxide inhibitors, their mechanisms of action, and the experimental protocols typically employed to assess their efficacy. This information can serve as a valuable resource for any future studies on this compound's potential anti-inflammatory and NO-inhibiting properties.

Established Nitric Oxide Inhibitors: A Brief Overview

Nitric oxide is a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and the immune response. Dysregulation of NO production is implicated in various pathological conditions, making NOS enzymes attractive therapeutic targets. Inhibitors of NO synthesis are broadly categorized based on their mechanism of action and selectivity for the different NOS isoforms (nNOS, eNOS, and iNOS).

Inhibitor Class Examples Mechanism of Action Key Characteristics
Arginine Analogs L-NMMA (NG-monomethyl-L-arginine), L-NAME (NG-nitro-L-arginine methyl ester), L-NIO (NG-iminoethyl-L-ornithine)Compete with the natural substrate L-arginine for binding to the active site of NOS enzymes.Generally non-selective, though some exhibit partial isoform selectivity. Widely used as research tools.
Isoform-Selective Inhibitors 1400W, GW274150Designed to selectively inhibit the iNOS isoform, which is often upregulated during inflammation.Offer the potential for more targeted therapeutic intervention with fewer side effects compared to non-selective inhibitors.
Natural Products Curcumin, Quercetin, ResveratrolVarious mechanisms, including downregulation of iNOS expression, scavenging of NO, and inhibition of signaling pathways that activate NOS.Often exhibit pleiotropic effects, targeting multiple pathways involved in inflammation.

Experimental Protocols for Assessing Nitric Oxide Inhibition

Should research into the bioactivity of this compound be undertaken, the following experimental protocols are standard in the field for evaluating potential NO inhibitory effects.

In Vitro Nitric Oxide Production Assay (Griess Assay)

This is a common and straightforward method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Methodology:

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are typically used as they produce significant amounts of NO upon stimulation. Cells are seeded in multi-well plates and allowed to adhere.

  • Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a defined period. Subsequently, an inflammatory stimulus, such as lipopolysaccharide (LPS), is added to induce the expression of iNOS and the production of NO.

  • Nitrite Quantification: After incubation, the cell culture supernatant is collected. The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant. In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound.

  • Data Analysis: The absorbance of the colored product is measured using a spectrophotometer at a specific wavelength (typically around 540 nm). The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite. The percentage of NO inhibition is calculated relative to the stimulated control group.

In Vitro NOS Enzyme Activity Assay

This assay directly measures the enzymatic activity of purified NOS isoforms.

Methodology:

  • Enzyme Source: Purified recombinant nNOS, eNOS, or iNOS enzymes are used.

  • Reaction Mixture: The reaction is initiated by adding the enzyme to a buffer containing L-arginine, NADPH, and necessary cofactors (e.g., FAD, FMN, BH4, and calmodulin). The test compound (e.g., this compound) is included at various concentrations.

  • Detection: Enzyme activity can be measured by monitoring the conversion of L-[3H]arginine to L-[3H]citrulline or by detecting the NO produced using a specific electrode or a fluorescent probe.

  • Data Analysis: The rate of product formation is calculated, and the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined.

Signaling Pathways in Nitric Oxide Synthesis and Inhibition

Understanding the cellular pathways that regulate NO production is crucial for elucidating the mechanism of action of a potential inhibitor.

Nitric_Oxide_Synthesis_Pathway cluster_0 Cellular Environment cluster_1 Intracellular Signaling Inflammatory Stimuli Inflammatory Stimuli iNOS Expression iNOS Expression Inflammatory Stimuli->iNOS Expression Induces L-Arginine L-Arginine iNOS Enzyme iNOS Enzyme L-Arginine->iNOS Enzyme Substrate NADPH NADPH NADPH->iNOS Enzyme Cofactor O2 O2 O2->iNOS Enzyme Substrate iNOS Expression->iNOS Enzyme Translates to Nitric Oxide (NO) Nitric Oxide (NO) iNOS Enzyme->Nitric Oxide (NO) Produces Citrulline Citrulline iNOS Enzyme->Citrulline Produces

Caption: Simplified signaling pathway of inducible nitric oxide synthesis.

Experimental Workflow for Screening NO Inhibitors

The process of identifying and characterizing a novel NO inhibitor follows a logical progression from initial screening to more detailed mechanistic studies.

Experimental_Workflow A Test Compound (e.g., this compound) B In Vitro NO Production Assay (Griess Assay in Macrophages) A->B C Active? B->C D In Vitro NOS Enzyme Activity Assay (Isoform Selectivity) C->D Yes G Discard C->G No E Mechanism of Action Studies (e.g., Western Blot for iNOS expression) D->E F Further In Vivo Studies E->F

Caption: A typical experimental workflow for evaluating NO inhibitory potential.

Replicating the published total synthesis of Jangomolide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of the scientific literature, a published total synthesis of the natural product Jangomolide could not be identified. Therefore, a comparison guide detailing its synthetic replication cannot be provided at this time.

This compound, a complex limonoid isolated from the plant Flacourtia jangomas, possesses an intricate polycyclic architecture that presents a formidable challenge for synthetic chemists. While the isolation and structural elucidation of this compound have been reported, a complete chemical synthesis from simpler starting materials does not appear to be documented in publicly available scientific databases and journals.

Limonoids, as a class of highly oxygenated tetranortriterpenoids, are known for their significant biological activities and have been the subject of intense research in the field of natural product synthesis. The successful total syntheses of other complex limonoids demonstrate the high level of interest and the advanced strategies employed by researchers in this area. However, it appears that this compound has not yet been a published target of such efforts.

For researchers, scientists, and drug development professionals interested in this compound, the current focus remains on its isolation from natural sources and the exploration of its biological properties. The absence of a published total synthesis represents an open opportunity for the synthetic chemistry community to devise a novel route to this complex molecule. Such an achievement would not only be a significant scientific milestone but would also enable the synthesis of analogues for further biological evaluation.

This compound: Structural Information

While a synthetic pathway is not available, the chemical structure of this compound has been determined.

IUPAC Name: (3aR,4R,5R,6aS,7S,7aS,11aR,11bS)-7-(furan-3-yl)-3a,6a,9,9-tetramethyl-2,8-dioxo-3,3a,4,5,6,6a,7,7a,8,9-decahydro-2H-benzo[f]oxireno[2',3':5,6]cyclohepta[1,2-b]furan-5-yl acetate

Chemical Formula: C₂₆H₂₈O₈

This structural information can serve as the foundation for any future endeavors into the total synthesis of this compound. Researchers may consider exploring synthetic strategies that have been successful in the synthesis of other structurally related limonoids.

Future Outlook

The total synthesis of this compound remains an unclaimed prize in the field of organic chemistry. The development of a successful synthetic route would be a significant contribution, providing access to this natural product for further study and potential therapeutic applications. The scientific community awaits the day that a research group takes on and conquers this synthetic challenge.

Safety Operating Guide

Safe Disposal of Jangomolide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory operations. This document provides essential guidance on the proper disposal procedures for Jangomolide, a naturally occurring limonoid.[1] Adherence to these protocols is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound: Safety and Chemical Properties

This compound is not classified as a hazardous substance or mixture.[2] However, standard laboratory safety protocols should always be observed during handling and disposal. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₂₆H₂₈O₈[2]
Molecular Weight 468.5 g/mol [2]
CAS Number 93767-25-0[2]

General Disposal Procedures for this compound

While this compound is not considered hazardous, it is imperative to follow institutional and regulatory guidelines for chemical waste disposal. The recommended procedure is to dispose of the substance in accordance with prevailing country, federal, state, and local regulations.[2]

Step-by-Step Disposal Protocol:
  • Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding non-hazardous chemical waste.

  • Segregate Waste: Do not mix this compound with other chemical waste unless explicitly permitted by your institution's guidelines. It should be collected in a designated and properly labeled waste container.

  • Container Labeling: The waste container must be clearly labeled with the name "this compound" and any other information required by your institution, such as the concentration and quantity.

  • Storage of Waste: Store the waste container in a designated, secure area away from incompatible materials.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

Experimental Workflow for Disposal

The following diagram illustrates a generalized workflow for the disposal of non-hazardous laboratory chemicals like this compound.

General Workflow for Non-Hazardous Chemical Waste Disposal start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs segregate_waste Segregate this compound Waste consult_ehs->segregate_waste label_container Label Waste Container Accurately segregate_waste->label_container store_waste Store in Designated Secure Area label_container->store_waste request_pickup Request Waste Pickup from EHS store_waste->request_pickup end End: Compliant Disposal request_pickup->end

Caption: General workflow for non-hazardous chemical waste disposal.

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken.[2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).

  • Skin Contact: Rinse the affected area thoroughly with large amounts of water and remove any contaminated clothing.

  • Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids. Remove contact lenses if present.

  • Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel.

In all cases of significant exposure, seek medical attention.[2]

References

Personal protective equipment for handling Jangomolide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Jangomolide

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Given that comprehensive safety data for this compound is not fully established, this document emphasizes a cautious approach, adhering to standard laboratory safety protocols for compounds with unknown hazard profiles.

I. Understanding this compound: A Compound with Limited Safety Data

This compound is a natural product isolated from certain plant species. While a Material Safety Data Sheet (MSDS) from AbMole BioScience indicates that this compound is not classified as a hazardous substance or mixture, it is crucial to treat it with a high degree of caution, as is prudent for any research chemical with limited toxicological data.[1]

Key Safety Principle: In the absence of comprehensive hazard data, all researchers must handle this compound as a potentially hazardous substance. Standard laboratory best practices for handling chemical compounds of unknown toxicity should be strictly followed.

II. Quantitative Data Summary

Specific quantitative safety and physical properties for this compound are not widely available in published literature. The following table summarizes the known information and highlights the data that is currently unavailable.

PropertyDataSource
Chemical Formula C₂₆H₂₈O₈[1]
Molecular Weight 468.5 g/mol [1]
Appearance Not specified-
Odor Not specified-
Melting Point Data not available-
Boiling Point Data not available-
Solubility Data not available-
LD50 (Oral) Data not available-
LD50 (Dermal) Data not available-
LC50 (Inhalation) Data not available-
Hazard Classification Not a hazardous substance or mixture[1]
III. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in a laboratory setting. This is based on general best practices for handling chemical substances where the full hazard profile is unknown.

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times to protect against splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated, punctured, or torn.

  • Body Protection: A standard laboratory coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Respiratory Protection: While the MSDS does not indicate a respiratory hazard, it is advisable to handle this compound in a well-ventilated area. If there is a potential for generating dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used.

IV. Operational and Disposal Plans

A. Handling and Storage:

  • Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during unpacking.

  • Storage: Store this compound in a tightly sealed, clearly labeled container. The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Solution Preparation: When preparing solutions, add this compound slowly to the solvent to avoid splashing.

B. Spill Management:

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources, if a flammable solvent was used).

  • Contain: If the spill is small and you are trained to handle it, contain the spill using appropriate absorbent materials (e.g., chemical absorbent pads or granules).

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. For solid spills, gently sweep or vacuum the material into a labeled waste container. For liquid spills, use absorbent material and place it in a sealed, labeled waste container.

  • Decontaminate: Decontaminate the spill area with a suitable cleaning agent.

  • Report: Report the spill to the laboratory supervisor or safety officer.

C. Waste Disposal:

  • Waste Collection: All solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Disposal Procedure: All waste containing this compound must be disposed of through the institution's hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.

Visual Workflow for Safe Handling of this compound

The following diagram outlines the logical workflow for safely handling this compound in a research laboratory, from preparation to disposal.

Jangomolide_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling cluster_disposal Waste Management A Assess Hazards (Review MSDS) B Don Appropriate PPE A->B C Work in a Ventilated Area (e.g., Fume Hood) B->C D Handle with Care (Avoid Spills & Aerosols) C->D E Decontaminate Work Area D->E F Properly Store or Dispose of this compound E->F G Remove PPE Correctly F->G I Segregate this compound Waste F->I H Wash Hands Thoroughly G->H J Label Waste Containers I->J K Dispose via Institutional Hazardous Waste Program J->K

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Jangomolide
Reactant of Route 2
Jangomolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.